molecular formula C36H36O19 B12437278 Quercetin 3-Caffeylrobinobioside

Quercetin 3-Caffeylrobinobioside

Cat. No.: B12437278
M. Wt: 772.7 g/mol
InChI Key: DLYWVZSZZMLYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin 3-Caffeylrobinobioside is a useful research compound. Its molecular formula is C36H36O19 and its molecular weight is 772.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H36O19

Molecular Weight

772.7 g/mol

IUPAC Name

[6-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3

InChI Key

DLYWVZSZZMLYSR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O

Origin of Product

United States

Foundational & Exploratory

Quercetin 3-Caffeylrobinobioside: A Technical Overview of its Botanical Origins and General Isolation Principles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside. While a comprehensive in-depth analysis of its discovery and isolation is hampered by the limited availability of specific primary literature, this document consolidates the known information regarding its principal plant source and outlines the general experimental methodologies typically employed for the isolation and characterization of such compounds.

Discovery and Botanical Source

Quercetin 3-Caffeylrobinobioside has been identified as a natural product isolated from the herbs of Callicarpa bodinieri Levl.[1][2] This deciduous shrub, commonly known as Bodinier's beautyberry, is native to West and Central China.[3][4] The genus Callicarpa, belonging to the Lamiaceae family, is recognized for producing a variety of secondary metabolites, including flavonoids, diterpenoids, and triterpenoids.[5] While phytochemical investigations of Callicarpa species have led to the isolation of numerous flavonoids, specific details regarding the initial discovery and a comprehensive phytochemical profile focusing on this compound are not extensively documented in readily accessible scientific literature.

Table 1: General Profile of this compound

ParameterDescription
Compound Name This compound
CAS Number 957110-26-8
Plant Source Callicarpa bodinieri Levl.
Compound Type Flavonoid Glycoside (Acylated)

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the specific isolation and quantification of this compound are not available in the reviewed literature. However, a general workflow for the isolation of flavonoid glycosides from plant material can be proposed. This serves as a foundational methodology that would be adapted and optimized for this specific compound.

General Extraction and Isolation Workflow

The isolation of a specific flavonoid glycoside like this compound from Callicarpa bodinieri would typically involve a multi-step process. The following diagram illustrates a logical experimental workflow.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Structure Elucidation & Quantification A Plant Material (Callicarpa bodinieri) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol (B129727)/Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) D->E F Polar Fraction (Enriched with Glycosides) E->F G Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) F->G H Fraction Collection & TLC Analysis G->H I Preparative HPLC H->I J Isolated Quercetin 3-Caffeylrobinobioside I->J K Spectroscopic Analysis (NMR, MS) J->K L Purity Assessment (HPLC-DAD) K->L M Quantitative Analysis L->M

Caption: Generalized workflow for the isolation and identification of flavonoid glycosides.

Methodological Details
  • Extraction: Dried and powdered plant material (likely leaves and stems) would be subjected to extraction with a polar solvent such as methanol or ethanol.

  • Fractionation: The resulting crude extract would undergo liquid-liquid partitioning to separate compounds based on polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

  • Chromatographic Purification: The enriched fraction would then be subjected to a series of chromatographic techniques. This could include column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound would be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

  • Quantification: A validated HPLC method, likely with UV-Vis or Diode Array Detection (DAD), would be developed for the quantitative analysis of this compound in the plant extract.

Table 2: Illustrative Quantitative Analysis Parameters (Hypothetical)

ParameterTypical Conditions
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with formic or acetic acid)
Detection UV-Vis or Diode Array Detector (DAD) at a wavelength specific to the compound's chromophore
Quantification External standard method using a purified reference standard of this compound

Biological Activity and Signaling Pathways: A Look at a Related Compound

While specific signaling pathway studies for this compound are not available, research on the structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside , has shown its involvement in promoting melanogenesis. This activity is mediated through the upregulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt/GSK3β/β-catenin signaling pathways. It is plausible that this compound could exhibit similar biological activities due to its structural similarity, although this would require empirical validation.

The diagram below illustrates the signaling cascade initiated by the related quercetin derivative.

G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Akt/GSK3β/β-catenin Cascade cluster_3 Downstream Effects A Quercetin 3-O-(6''-O-E-caffeoyl) -β-D-glucopyranoside B MAPK Pathway A->B activates C Akt Pathway A->C activates D p38 B->D E JNK B->E F Akt C->F I MITF (Transcription Factor) D->I activates E->I activates G GSK3β F->G inhibits H β-catenin G->H inhibition of degradation H->I activates J Tyrosinase, TRP-1, TRP-2 I->J upregulates K Melanogenesis J->K

Caption: Signaling pathway of a related quercetin derivative in melanogenesis.

Conclusion and Future Directions

This compound remains a compound of interest due to its presence in a medicinally relevant plant genus. However, a significant gap exists in the scientific literature regarding its specific discovery, isolation, and biological functions. Future research should focus on the original isolation and complete structural elucidation of this compound from Callicarpa bodinieri. The development and validation of quantitative analytical methods are also crucial for standardization and further pharmacological studies. Investigating its biological activities, including potential signaling pathway modulation, will be essential to understanding its therapeutic potential.

References

In-depth Technical Guide: Biological Activity of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information regarding the biological activity of the flavonoid glycoside, Quercetin 3-Caffeylrobinobioside. It is important to note that experimental data on this specific compound is limited in the public domain. The majority of the information presented herein is derived from computational modeling studies.

Overview of Biological Activity

This compound has been investigated for its potential enzyme inhibitory activity through computational methods. Specifically, its interaction with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been explored. Molecular docking and dynamics simulations suggest a potential, albeit weak, inhibitory role.

A study involving extracts from Cleome ornithopodioides identified this compound as a constituent.[1][2] Computational analysis of its interaction with tyrosinase indicated the formation of hydrogen bonds with several amino acid residues within the enzyme's active site.[1] However, the simulation also suggested that the complex formed between tyrosinase and this compound may have lower stability compared to other ligand-enzyme complexes, indicating a potentially limited inhibitory potential.[1][2]

Quantitative Data and Molecular Interactions

No experimental quantitative data, such as IC50 values for enzyme inhibition, is currently available in the reviewed literature for this compound. The table below summarizes the predicted molecular interactions from a computational docking study.[1]

Target EnzymeLigandPredicted Interacting Residues (via Hydrogen Bonds)Computational Method
TyrosinaseThis compoundSER184, ASP199, GLN359, SER360, GLN376Molecular Docking

Experimental and Computational Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not available in the cited literature. The information on its potential bioactivity is derived from the following computational workflow.

The general workflow for the computational analysis of the interaction between this compound and target enzymes, as inferred from the available research, is as follows:

G cluster_prep Preparation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking (Predict binding pose and affinity) ligand_prep->docking protein_prep Protein Preparation (Tyrosinase 3D structure) protein_prep->docking md_simulation Molecular Dynamics Simulation (Assess complex stability over time) docking->md_simulation analysis Analysis of Interactions (Identify key residues and bond types) md_simulation->analysis

Computational workflow for protein-ligand interaction analysis.

Predicted Signaling Pathway Interactions

There is currently no information available regarding the interaction of this compound with any specific signaling pathways. The research to date has focused on its potential direct interaction with enzymes.

Visualization of Predicted Molecular Interactions

The following diagram illustrates the predicted binding of this compound within the active site of the tyrosinase enzyme, highlighting the key amino acid residues involved in hydrogen bonding as identified through molecular docking studies.[1]

G cluster_tyrosinase Tyrosinase Active Site SER184 SER184 ASP199 ASP199 GLN359 GLN359 SER360 SER360 GLN376 GLN376 ligand This compound ligand->SER184 H-bond ligand->ASP199 H-bond ligand->GLN359 H-bond ligand->SER360 H-bond ligand->GLN376 H-bond

Predicted binding of this compound to tyrosinase.

Conclusion and Future Directions

The current body of scientific literature suggests that this compound may have a weak inhibitory effect on the enzyme tyrosinase, based on computational predictions. However, there is a clear lack of experimental validation of this or any other biological activity.

For drug development professionals and researchers, this compound represents an area where further investigation is warranted. Future research should focus on:

  • Isolation and purification of this compound to enable experimental studies.

  • In vitro enzymatic assays to quantitatively determine its inhibitory activity against tyrosinase and a broader panel of enzymes.

  • Cell-based assays to investigate its antioxidant, anti-inflammatory, or other potential biological effects.

  • Investigation of its influence on relevant signaling pathways.

This foundational work is necessary to ascertain the true therapeutic potential of this specific flavonoid glycoside.

References

The Bioavailability and Metabolism of Quercetin Glycosides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in a variety of fruits and vegetables, is recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] In nature, quercetin predominantly exists as glycosides, with a sugar moiety attached to the quercetin aglycone.[2][4] The nature of this sugar conjugate significantly influences the bioavailability and metabolic pathway of quercetin. This technical guide synthesizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of quercetin and its common glycosides, providing detailed experimental protocols and quantitative data from key studies.

Bioavailability of Quercetin and its Glycosides

The bioavailability of quercetin is notably low and exhibits significant inter-individual variation.[2][4] This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the small intestine and liver.[5][6] However, the type of glycosidic linkage plays a crucial role in its absorption.

Quercetin glycosides, such as quercetin-3-O-glucoside and quercetin-4'-O-glucoside, are generally more bioavailable than the quercetin aglycone.[7][8] This is attributed to their ability to be transported across the intestinal brush border by sodium-dependent glucose co-transporter 1 (SGLT1).[6] Once inside the enterocytes, these glucosides can be hydrolyzed by cytosolic β-glucosidases to release quercetin aglycone, which then undergoes metabolism. In contrast, quercetin rutinoside (rutin), which has a bulkier disaccharide moiety, exhibits poorer absorption.[9][10]

Table 1: Pharmacokinetic Parameters of Quercetin and its Glucuronide in Rats

Compound Administered (50 mg/kg, oral)Analyte MeasuredCmax (µg/mL)Tmax (min)AUC0-t (mg/L*min)
Quercetin-3-O-β-D-glucuronide (QG)QG2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3
Quercetin (Qr)Qr-54.0 ± 25.12590.5 ± 987.9
Isoquercitrin (IQ)Qr--2212.7 ± 914.1
QGQr--3505.7 ± 1565.0

Data extracted from a pharmacokinetic comparison study in rats.[11]

Table 2: Pharmacokinetic Parameters of Quercetin from Different Food Sources in Humans

Food SourceRelative Bioavailability (Onion as reference)Tmax (h)Elimination Half-life (h)
Onions (Quercetin glucosides)100%< 0.728
Apples (Mixed quercetin glycosides)30%2.523
Pure Quercetin-3-rutinoside30%9-

Data from a study comparing quercetin absorption from various foods.[9]

Metabolism of Quercetin

Upon absorption, quercetin undergoes extensive metabolism, primarily in the small intestine and the liver.[1][5] The metabolic transformations include glucuronidation, sulfation, and methylation.

The primary metabolites found in plasma are glucuronidated and sulfated conjugates of quercetin and its methylated derivative, isorhamnetin.[12][13] These conjugation reactions increase the water solubility of quercetin, facilitating its circulation and subsequent excretion. The kidneys also play a role in the metabolism and excretion of quercetin metabolites.[1]

Metabolism_Workflow Oral_Intake Oral Intake of Quercetin Glycosides Small_Intestine Small Intestine Oral_Intake->Small_Intestine Digestion Enterocytes Enterocytes Small_Intestine->Enterocytes Deglycosylation & Absorption (SGLT1) Portal_Vein Portal Vein Enterocytes->Portal_Vein First-Pass Metabolism (Glucuronidation, Sulfation) Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Further Metabolism (Methylation, Glucuronidation, Sulfation) Systemic_Circulation->Liver Enterohepatic Circulation Kidney Kidney Systemic_Circulation->Kidney Distribution Urine Urine Excretion Kidney->Urine Metabolism & Excretion

Figure 1. General workflow of quercetin glycoside metabolism.

The primary circulating metabolites of quercetin include quercetin-3'-sulfate and quercetin-3-O-glucuronide.[14] Isorhamnetin (3'-O-methylquercetin) and its conjugated derivatives are also significant metabolites found in plasma.[12][13]

Quercetin_Metabolic_Pathway cluster_intestine Intestinal Lumen / Enterocyte cluster_liver_kidney Liver / Kidney Quercetin_Glycoside Quercetin Glycoside Quercetin_Aglycone Quercetin Aglycone Quercetin_Glycoside->Quercetin_Aglycone β-glucosidases Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin_Aglycone->Isorhamnetin COMT Quercetin_Glucuronide Quercetin Glucuronide Quercetin_Aglycone->Quercetin_Glucuronide UGTs Quercetin_Sulfate Quercetin Sulfate Quercetin_Aglycone->Quercetin_Sulfate SULTs Mixed_Conjugates Mixed Glucuronide/ Sulfate Conjugates Isorhamnetin->Mixed_Conjugates UGTs, SULTs Quercetin_Glucuronide->Mixed_Conjugates SULTs Quercetin_Sulfate->Mixed_Conjugates UGTs

Figure 2. Key metabolic transformations of quercetin.

Experimental Protocols

The study of quercetin bioavailability and metabolism employs a range of analytical techniques. Below are summarized methodologies from representative studies.

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.[11] Animals are fasted overnight with free access to water before oral administration of quercetin compounds.

  • Dosing: Quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide are administered orally via gavage at a dose of 50 mg/kg.[11]

  • Sample Collection: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.[11] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Plasma samples are deproteinized, typically with methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., puerarin) is added before centrifugation to precipitate proteins. The supernatant is then collected for analysis.[11]

  • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and specific quantification of quercetin and its metabolites in plasma.[11]

    • Chromatography: A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as acetonitrile and water containing a small percentage of formic acid to improve peak shape and ionization.

    • Mass Spectrometry: Detection is performed using an MS detector, often in negative ion mode with selected ion monitoring (SIM) for enhanced selectivity.[11]

Human Bioavailability Studies
  • Study Design: Crossover study designs are often employed where healthy volunteers consume different quercetin-containing foods or supplements with a washout period in between.[9]

  • Dietary Control: Subjects follow a low-flavonoid diet for a period before and during the study to minimize background levels of quercetin.[9]

  • Dosing: A single, large dose of a quercetin source (e.g., fried onions, apples, or pure quercetin glycosides) is consumed.[9]

  • Sample Collection: Venous blood samples are collected at multiple time points over 36-48 hours. Urine is also collected over a 24-hour period.[9]

  • Sample Preparation: Plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone for total quercetin measurement.

  • Analytical Method: HPLC with fluorescence detection or LC-MS/MS is used for quantification.[5] For fluorescence detection, a post-column derivatization with aluminum chloride can be used to form a fluorescent complex with quercetin, significantly enhancing detection sensitivity.

Experimental_Workflow_Human_Study Subject_Recruitment Subject Recruitment (Healthy Volunteers) Low_Flavonoid_Diet Low-Flavonoid Diet Subject_Recruitment->Low_Flavonoid_Diet Dosing Dosing with Quercetin Source Low_Flavonoid_Diet->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection 24h Urine Collection Dosing->Urine_Collection Sample_Processing Plasma/Urine Processing (Enzymatic Hydrolysis) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

Figure 3. Workflow for a human bioavailability study of quercetin.

Conclusion

The bioavailability and metabolism of quercetin are complex processes significantly influenced by its glycosidic form. While specific data for Quercetin 3-Caffeylrobinobioside is lacking, the extensive research on other quercetin glycosides provides a robust framework for understanding its likely metabolic fate. Future research should focus on elucidating the specific pharmacokinetic profile of this compound to fully understand its potential biological activities. The experimental protocols outlined in this guide provide a solid foundation for designing such studies.

References

The Enigmatic Role of Quercetin 3-Caffeylrobinobioside in Plant Defense: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside, is a specialized metabolite found in plants, notably within the Callicarpa genus. While direct research into its specific role in plant defense mechanisms is currently limited in publicly accessible scientific literature, its structural components—quercetin, a caffeoyl group, and a robinobioside sugar moiety—suggest a multifaceted function in protecting plants against a variety of biotic and abiotic stresses. This technical guide synthesizes the known defensive roles of its constituent parts and related flavonoid compounds to infer the potential mechanisms of action for Quercetin 3-Caffeylrobinobioside. The guide covers its likely biosynthesis, probable modes of action against pathogens and herbivores, and its potential involvement in plant signaling pathways, supported by data on related molecules.

Introduction to Flavonoids in Plant Defense

Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various aspects of plant life, including pigmentation, UV protection, and, significantly, in defense against pathogens and herbivores.[1][2][3][4] These compounds can act as direct antimicrobial and insecticidal agents, as signaling molecules to trigger defense responses, and as antioxidants to mitigate oxidative stress caused by environmental pressures.[3][5] Quercetin and its glycosides are among the most studied flavonoids, known for their potent biological activities.[1][2][4]

This compound: A Structural Perspective

This compound is a glycoside of the flavonol quercetin. The core structure is quercetin, which is known for its strong antioxidant and antimicrobial properties.[1][2] This core is modified by the attachment of a robinobioside sugar unit at the 3-hydroxyl position, which is further acylated with a caffeoyl group. The glycosylation and acylation can significantly alter the solubility, stability, and biological activity of the parent flavonoid.

Biosynthesis of Quercetin Glycosides

The biosynthesis of quercetin and its derivatives originates from the phenylpropanoid pathway. While the specific enzymatic steps for the addition of the caffeylrobinobioside moiety are not detailed in the literature, the general pathway for quercetin glycoside formation is well-established.

Quercetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetin 3-O-glycoside Quercetin 3-O-glycoside Quercetin->Quercetin 3-O-glycoside UGT This compound This compound Quercetin 3-O-glycoside->this compound Acyltransferase (inferred) PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI F3H F3H FLS FLS UGT UGT

Caption: General biosynthetic pathway of quercetin glycosides.

Inferred Role in Plant Defense Mechanisms

Due to the lack of direct studies on this compound, its role in plant defense is inferred from the known activities of quercetin, its glycosides, and extracts from Callicarpa species.

Antimicrobial Activity

Quercetin and its derivatives are known to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1][2] The proposed mechanisms of action include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism. Extracts from Callicarpa species, which contain a variety of flavonoids and other secondary metabolites, have demonstrated notable antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Quercetin and Related Compounds

Compound/ExtractTarget OrganismActivityReference
QuercetinStaphylococcus aureusMIC: 125-500 µg/mL[4]
QuercetinPseudomonas aeruginosaMIC: 20 µg/mL[2]
QuercetinCandida albicansAntifungal activity[2]
Callicarpa americana extractEscherichia coliZone of inhibition[6][7]
Callicarpa americana extractBacillus subtilisZone of inhibition[6][7]
Insecticidal and Anti-herbivore Activity

Flavonoids, including quercetin, can act as feeding deterrents, growth inhibitors, and toxins to a wide range of insect herbivores.[3] The presence of complex glycosides can alter the palatability and toxicity of the plant tissues. Studies on Callicarpa species have also indicated insecticidal and larvicidal activities, likely attributable to their rich phytochemical composition, including various terpenoids and flavonoids.[3]

Table 2: Insecticidal Activity of Quercetin and Related Compounds

Compound/ExtractTarget OrganismEffectReference
QuercetinSpodoptera frugiperdaAntifeedant[8]
QuercetinHelicoverpa armigeraGrowth inhibition[9]
Callicarpa essential oilsAedes aegypti larvaeLarvicidal[3]

Potential Role in Plant Signaling

Quercetin has been shown to modulate plant defense signaling pathways, particularly the salicylic (B10762653) acid (SA) pathway, which is crucial for resistance against biotrophic and hemibiotrophic pathogens. It can induce the expression of pathogenesis-related (PR) genes, key markers of systemic acquired resistance (SAR).

Quercetin_Signaling cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen Quercetin Quercetin Pathogen->Quercetin Induces accumulation SA Biosynthesis SA Biosynthesis Quercetin->SA Biosynthesis Salicylic Acid (SA) Salicylic Acid (SA) SA Biosynthesis->Salicylic Acid (SA) NPR1 (inactive) NPR1 (inactive) NPR1 (active) NPR1 (active) NPR1 (inactive)->NPR1 (active) SA binding PR Gene Expression PR Gene Expression NPR1 (active)->PR Gene Expression Induction Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) PR Gene Expression->Systemic Acquired Resistance (SAR)

Caption: Inferred signaling pathway involving quercetin in plant defense.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used for the extraction, isolation, and bioactivity testing of related flavonoids.

Extraction and Isolation of Flavonoid Glycosides

A general workflow for the isolation of flavonoid glycosides from plant material is outlined below.

Experimental_Workflow Plant Material (e.g., Callicarpa leaves) Plant Material (e.g., Callicarpa leaves) Extraction (e.g., Methanol/Ethanol) Extraction (e.g., Methanol/Ethanol) Plant Material (e.g., Callicarpa leaves)->Extraction (e.g., Methanol/Ethanol) Crude Extract Crude Extract Extraction (e.g., Methanol/Ethanol)->Crude Extract Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Crude Extract->Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Fractions Fractions Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol)->Fractions Column Chromatography (e.g., Silica gel, Sephadex) Column Chromatography (e.g., Silica gel, Sephadex) Fractions->Column Chromatography (e.g., Silica gel, Sephadex) Purified Fractions Purified Fractions Column Chromatography (e.g., Silica gel, Sephadex)->Purified Fractions Preparative HPLC Preparative HPLC Purified Fractions->Preparative HPLC Isolated Compound (this compound) Isolated Compound (this compound) Preparative HPLC->Isolated Compound (this compound) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Isolated Compound (this compound)->Structure Elucidation (NMR, MS)

Caption: General workflow for flavonoid glycoside isolation.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The isolated compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Insect Antifeedant Assay (Leaf Disc No-Choice Test)
  • Preparation of Leaf Discs: Uniform discs are cut from the leaves of a suitable host plant.

  • Treatment: Leaf discs are treated with different concentrations of the isolated compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

  • Insect Introduction: A single insect larva is placed in a petri dish containing a treated or control leaf disc.

  • Incubation: The petri dishes are kept in a controlled environment.

  • Measurement of Consumption: The area of the leaf disc consumed by the larva is measured after a specific period. The antifeedant activity is calculated based on the difference in consumption between treated and control discs.

Conclusion and Future Directions

While the precise role of this compound in plant defense remains to be elucidated through direct experimental evidence, its chemical structure strongly suggests it is an active participant in the plant's defensive arsenal. As a complex quercetin glycoside, it likely possesses potent antioxidant, antimicrobial, and insecticidal properties. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive bioactivity screening. Furthermore, studies on its induction in response to pathogen or herbivore attack, and its specific interactions with cellular targets and signaling pathways, will be crucial to fully understand its function in plant defense. Such knowledge could have significant implications for the development of novel, plant-derived biopesticides and pharmaceuticals.

References

Quercetin 3-Caffeylrobinobioside: A Technical Guide on Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside, a class of compounds known for a wide range of biological activities. Direct research on the therapeutic effects of Quercetin 3-Caffeylrobinobioside is currently limited. However, analysis of its structural components—quercetin, a caffeoyl group, and a robinobiose moiety—and data from closely related compounds suggest significant potential in several therapeutic areas. This technical guide synthesizes the available information on this compound and its structural analogs to provide a comprehensive overview of its potential pharmacological applications. The primary areas of interest based on related compounds include anticancer and skin pigmentation regulation activities. This document provides an in-depth look at the existing data, experimental methodologies, and relevant signaling pathways to guide future research and development efforts.

Core Compound: this compound

Very limited direct biological data is available for this compound. Its therapeutic potential is largely inferred from studies on its constituent parts and closely related molecules.

Anticancer Potential: Insights from Quercetin 3-O-robinobioside

The precursor molecule, Quercetin 3-O-robinobioside, which lacks the caffeoyl group, has been shown to possess anti-leukemic properties. This suggests that this compound may exhibit similar or enhanced cytotoxic activity against cancer cells.

A key study identified Quercetin 3-O-robinobioside as having in-vitro inhibitory activity against the human leukemia K562 cell line[1][2][3]. While the addition of a caffeoyl group can modulate biological activity, the foundational anti-leukemic potential of the quercetin robinobioside structure is a critical starting point for investigation.

CompoundCell LineActivityReference
Quercetin 3-O-robinobiosideK562 (Human Leukemia)Inhibitory Activity[1][2][3]
Experimental Protocol: In-Vitro Anti-Leukemia Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound like this compound on K562 leukemia cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on K562 cells.

Materials:

  • K562 human myelogenous leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain K562 cells in RPMI-1640 medium in a humidified incubator.

  • Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture K562 Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare Compound Dilutions add_compound Add Compound to Wells prepare_compound->add_compound incubate_treatment Incubate (48-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the MTT-based in-vitro anti-leukemia assay.

Therapeutic Potential of a Structurally Related Compound: Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside

A study on the closely related compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, provides significant insights into the potential therapeutic effects of this compound, particularly in the area of dermatology. This compound has been shown to promote melanogenesis[4][5].

Pro-melanogenic Effects

Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (referred to as CC7 in the study) was found to increase melanin (B1238610) content and intracellular tyrosinase activity in B16 melanoma cells without exhibiting cytotoxicity at effective concentrations[4][5]. This suggests its potential as a therapeutic agent for hypopigmentation disorders.

Concentration (µM)Melanin Content (% of Control)Intracellular Tyrosinase Activity (% of Control)
1~110%~105%
10~120%~115%
50>140%>130%
Data are approximate values derived from graphical representations in the cited literature[5].
Experimental Protocol: Melanogenesis Assay

Objective: To evaluate the effect of a test compound on melanin production and tyrosinase activity in B16 melanoma cells.

Materials:

  • B16 melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound

  • L-DOPA

  • NaOH

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • BCA protein assay kit

Procedure for Melanin Content Measurement:

  • Culture B16 cells and treat with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Harvest the cells and wash with PBS.

  • Lyse the cells and dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Procedure for Intracellular Tyrosinase Activity Assay:

  • Culture and treat B16 cells as described above.

  • Harvest and lyse the cells in a phosphate (B84403) buffer containing Triton X-100.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with L-DOPA at 37°C.

  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

  • Normalize the tyrosinase activity to the total protein concentration.

Signaling Pathways in Melanogenesis

The pro-melanogenic effect of Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside was found to be mediated through the upregulation of the MAPKs (p38 and JNK) and Akt/GSK3β/β-catenin signaling pathways[4][5]. Activation of these pathways leads to an increase in the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related proteins (TRP-1, TRP-2).

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_akt Akt/GSK3β/β-catenin Pathway cluster_nuclear Nuclear compound This compound (or related compound) p38 p38 compound->p38 JNK JNK compound->JNK Akt Akt compound->Akt MITF MITF (expression) p38->MITF JNK->MITF GSK3b GSK3β Akt->GSK3b inhibits beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto inhibits degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocation beta_catenin_nuc->MITF melanogenesis_genes TYR, TRP-1, TRP-2 (expression) MITF->melanogenesis_genes melanin Melanin Synthesis melanogenesis_genes->melanin

References

Quercetin 3-Caffeylrobinobioside and its Derivatives: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) and its glycosidic derivatives are paramount in traditional medicine and represent a frontier in modern pharmacology. This technical guide delves into the core pharmacological activities, underlying molecular mechanisms, and experimental methodologies associated with these potent flavonoids. While specific data on Quercetin 3-Caffeylrobinobioside is emerging, this document extrapolates from the extensive research on its parent aglycone, quercetin, and related derivatives to provide a comprehensive resource for researchers. This guide offers a compilation of quantitative biological data, detailed experimental protocols for isolation and analysis, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction

Quercetin, a pentahydroxyflavone, is a ubiquitous flavonoid found in a wide array of fruits, vegetables, and medicinal plants.[1] In its natural state, quercetin predominantly exists as glycosides, where it is bound to various sugar moieties.[2][3] One such derivative is this compound, which has been identified in plants like Callicarpa bodinieri.[4][5]

Traditional medicine systems have long utilized quercetin-rich botanicals for their therapeutic properties, including anti-inflammatory, antioxidant, and immune-modulatory effects.[1] Modern scientific inquiry has substantiated these traditional uses, revealing the potent biological activities of quercetin and its derivatives at the molecular level. These compounds are known to modulate key signaling pathways implicated in a variety of pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.[6]

Despite the vast therapeutic potential, the clinical application of quercetin is often hampered by its low bioavailability.[2] This has spurred research into its various glycosidic forms and other derivatives, which may offer improved pharmacokinetic profiles. This guide aims to provide a detailed technical overview of the methodologies and existing knowledge surrounding quercetin and its derivatives to support ongoing and future research in this promising field.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of quercetin and its derivatives across various biological assays. This data provides a comparative basis for understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of Quercetin and its Derivatives

CompoundAssayIC50 ValueReference
QuercetinDPPH Radical Scavenging19.17 µg/mL[7]
QuercetinH2O2 Scavenging36.22 µg/mL[7]
QuercetinDPPH Radical Scavenging19.3 µM[8]
Quercetin Derivative 2aDPPH Radical ScavengingIC50 < 0.01 µM[8]
Quercetin Derivative 2bDPPH Radical ScavengingIC50 < 0.01 µM[8]
Quercetin-3-O-glucuronideDPPH Radical Scavenging> BHT[9]
QuercetinLipid Peroxidation Inhibition< BHT[9]

Table 2: Anti-inflammatory Activity of Quercetin and its Derivatives

CompoundAssayIC50 ValueReference
QuercetinCOX-1 Inhibition> Aspirin[9]
TamarixetinCOX-1 Inhibition> Aspirin[9]
IsorhamnetinCOX-1 Inhibition> Aspirin[9]
Quercetin-3-O-glucuronideCOX-1 Inhibition> Aspirin[9]

Table 3: Anticancer Activity of Quercetin and its Derivatives

CompoundCell LineAssayIC50 ValueReference
QuercetinMCF-7 (Breast Cancer)Cell Viability73 µM (48h)[10]
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q)MCF-7 (Breast Cancer)Cell Viability37 µM (48h)[10]
QuercetinMDA-MB-231 (Breast Cancer)Cell Viability85 µM (48h)[10]
Quercetin Derivative 2qMCF-7 (Breast Cancer)Cytotoxicity39.7 ± 0.7 µM[11]
Quercetin Derivative 4qMCF-7 (Breast Cancer)Cytotoxicity36.65 ± 0.25 µM[11]
Quercetin Derivative 8qMCF-7 (Breast Cancer)Cytotoxicity35.49 ± 0.21 µM[11]
Quercetin Derivative 9qMCF-7 (Breast Cancer)Cytotoxicity36.99 ± 0.45 µM[11]
Quercetin-based polymerHeLa (Cervical Cancer)Cell ViabilityInduces 90% cell death after 24h[12]
Free QuercetinHeLa (Cervical Cancer)Cell ViabilityInduces 40% cell death after 72h[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of quercetin and its derivatives.

Extraction and Isolation of Quercetin Derivatives from Plant Material

This protocol outlines a general procedure for the extraction and purification of quercetin glycosides from plant sources.[13][14][15][16][17]

1. Sample Preparation:

  • Air-dry or freeze-dry the plant material to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Store the powdered material in an airtight, light-protected container at -20°C.

2. Extraction:

  • Solvent Selection: A mixture of methanol (B129727) or ethanol (B145695) with water is commonly used. For example, 80% methanol in water.[13]

  • Extraction Technique: Ultrasound-assisted extraction (UAE) or Soxhlet extraction can be employed.[13][16]

    • UAE Protocol:

      • Mix the powdered plant material with the extraction solvent (e.g., 1:20 w/v).

      • Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).

      • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

      • Combine the supernatants.

3. Purification:

  • Solvent Partitioning:

    • Concentrate the crude extract using a rotary evaporator.

    • Resuspend the extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Quercetin glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[18]

  • Column Chromatography:

    • Pack a silica (B1680970) gel column and equilibrate with a non-polar solvent (e.g., n-hexane).

    • Load the concentrated ethyl acetate or butanol fraction onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[14]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a standard method for the separation and quantification of quercetin and its derivatives.[18][19][20][21][22]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1-1% acetic acid or formic acid (B).[18][19]

    • Example Gradient: 0-25 min, 10-35% A; 25-30 min, 35-40% A; 30-35 min, 40-100% A.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 254 nm and 360-370 nm.[13][22]

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of quercetin standard in methanol.

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Dissolve the extracted and purified samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[23][24][25][26][27]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., quercetin derivative) in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for MAPK Signaling Pathway

This protocol is for detecting changes in protein expression and phosphorylation in a signaling pathway, such as the MAPK pathway, upon treatment with a quercetin derivative.[28][29][30]

1. Cell Lysis and Protein Quantification:

  • Treat cells with the quercetin derivative for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK, phospho-p38, total p38) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Mechanisms of Action

Quercetin and its derivatives exert their biological effects by modulating a multitude of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway in various cell types. For instance, in some cancer cells, quercetin can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, leading to cell cycle arrest and apoptosis.[30]

MAPK_Pathway Growth_Factors Growth Factors (e.g., EGF, TPA) Quercetin Quercetin MEK MEK Quercetin->MEK Ras Ras Raf Raf Ras->Raf MKK4_7 MKK4_7 MKK3_6 MKK3_6 Raf->MEK ERK ERK1/2 Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Cellular_Responses Cell Proliferation, Inflammation, Apoptosis Receptor Receptor Receptor->Ras MEK->ERK Transcription_Factors->Cellular_Responses MKK4_7->JNK MKK3_6->p38

Caption: Quercetin's inhibition of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Quercetin has been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factors Growth Factors Quercetin Quercetin Akt Akt Quercetin->Akt mTOR mTOR Quercetin->mTOR PI3K PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Akt->mTOR Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream_Effectors Cellular_Responses Cell Survival, Growth, Proliferation mTOR->Cellular_Responses Downstream_Effectors->Cellular_Responses Receptor Receptor Receptor->PI3K

Caption: Quercetin's inhibitory action on the PI3K/Akt signaling pathway.

Experimental Workflow for Evaluating Bioactivity

The following diagram illustrates a typical workflow for the investigation of the biological activity of a novel quercetin derivative.

Experimental_Workflow Extraction Extraction & Fractionation Purification Purification (Column Chromatography) Extraction->Purification Identification Structure Elucidation (HPLC, MS, NMR) Purification->Identification In_Vitro In Vitro Assays (Antioxidant, Anti-inflammatory, Anticancer) Identification->In_Vitro Mechanism Mechanism of Action (Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo End Drug Development Candidate In_Vivo->End

References

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Quercetin 3-Caffeylrobinobioside, a key flavonoid with significant biological potential. The developed isocratic method provides excellent sensitivity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

Introduction

This compound is a flavonoid glycoside that has garnered interest for its potential antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and finished products, is crucial for ensuring product quality and conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity. This application note details a validated HPLC-UV method specifically developed for the determination of this compound.

Experimental
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 350 nm
Run Time 15 minutes
Standard and Sample Preparation

A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

For sample preparation, 1 gram of the powdered plant material was extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract was then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Results and Discussion
Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The calibration curve for this compound showed excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was found to be greater than 0.999.

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%, indicating good reproducibility.

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The recovery was calculated, and the results are summarized in Table 2.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.25 µg/mL, and the LOQ was 0.75 µg/mL.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Sample Analysis

The validated method was successfully applied to the quantification of this compound in a plant extract. The chromatogram showed a well-resolved peak for the target analyte with a retention time of approximately 8.5 minutes.

Conclusion

The developed and validated HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. This method can be effectively used for the routine analysis and quality control of raw materials and finished products containing this flavonoid.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the mobile phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 35:65, v/v).

Protocol 2: Sample Preparation (Plant Material)
  • Extraction: Weigh 1.0 g of the finely powdered plant material into a 50 mL conical flask. Add 20 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filtration: Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC-UV Analysis
  • System Setup: Set up the HPLC system according to the conditions specified in Table 1.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification start Start weigh_std Weigh Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject Samples & Standards dilute_std->inject extract_sample Extract with Methanol (Ultrasonication) weigh_sample->extract_sample filter_sample Filter (0.45 µm) extract_sample->filter_sample filter_sample->inject setup HPLC System Setup equilibrate Column Equilibration setup->equilibrate equilibrate->inject run Chromatographic Run inject->run acquire Data Acquisition run->acquire integrate Peak Integration acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report end End report->end Quercetin_Signaling cluster_stimulus Cellular Stress cluster_quercetin Intervention cluster_pathway Signaling Pathways cluster_response Cellular Response stimulus Oxidative Stress / Inflammation ampk AMPK stimulus->ampk activates nfkb NF-κB stimulus->nfkb activates mapk MAPK (p38, JNK, ERK) stimulus->mapk activates quercetin This compound (as Quercetin) quercetin->ampk activates quercetin->nfkb inhibits quercetin->mapk modulates antioxidant Antioxidant Response (e.g., Nrf2 activation) ampk->antioxidant apoptosis Apoptosis (in cancer cells) ampk->apoptosis anti_inflammatory Anti-inflammatory Response (Reduced pro-inflammatory cytokines) nfkb->anti_inflammatory mapk->apoptosis

Application Notes and Protocols for the Quantification of Quercetin 3-Caffeylrobinobioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-caffeylrobinobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a derivative of quercetin, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Accurate quantification of this specific glycoside in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the quantification of Quercetin 3-caffeylrobinobioside in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of this compound in complex plant matrices requires robust and sensitive analytical methods. HPLC-UV is a widely accessible and reliable technique for quantification, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for detecting low concentrations and for complex extracts.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the analysis of flavonoids. The selection of an appropriate stationary phase (typically C18) and a mobile phase gradient allows for the separation of this compound from other related compounds in the plant extract. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix and allowing for accurate quantification at very low levels.

Data Presentation

Accurate and clear presentation of quantitative data is essential for the interpretation and comparison of results. The following table is a representative example of how to summarize the quantitative data for this compound from different plant extracts.

Disclaimer: The following data is a representative example and is not derived from specific experimental results for this compound, for which published quantitative data is scarce. This table serves as a template for presenting experimental findings.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g of dry extract) ± SD
Callicarpa bodinieriLeaves80% Methanol (B129727)HPLC-UV5.2 ± 0.4
Callicarpa bodinieriStems80% MethanolHPLC-UV1.8 ± 0.2
Plant Species BFlowers70% EthanolLC-MS/MS8.9 ± 0.7
Plant Species CLeaves90% AcetoneLC-MS/MS3.5 ± 0.3

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable quantification.

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer to an extraction vessel and add 20 mL of 80% methanol (or another suitable solvent).

    • Perform extraction using one of the following methods:

      • Ultrasonication: Sonicate for 30 minutes at room temperature.

      • Maceration: Shake for 24 hours at room temperature.

      • Reflux Extraction: Heat under reflux at 60°C for 2 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

Protocol 2: Quantification by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 10
    30 40
    35 90
    40 90
    41 10

    | 50 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification by LC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from isomers and other interferences.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For quercetin glycosides, the precursor ion is typically [M-H]⁻, and product ions result from the fragmentation of the glycosidic bonds and the aglycone.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and compound.

  • Standard Preparation: Prepare calibration standards as described in the HPLC-UV protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

  • Quantification: Construct a calibration curve and quantify as described for the HPLC-UV method.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction concentration Concentration extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc Injection lcms LC-MS/MS Analysis reconstitution->lcms Injection calibration Calibration Curve hplc->calibration lcms->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of this compound.

Signaling Pathway Modulation by Quercetin

Quercetin and its derivatives have been reported to modulate various intracellular signaling pathways, including the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and apoptosis.[1][2][3]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits PTEN PTEN Akt->PTEN inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quercetin Quercetin Derivative Quercetin->PI3K inhibits PTEN->PIP3 dephosphorylates

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes: In Vitro Antioxidant Assays for Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antioxidant potential of Quercetin (B1663063) 3-Caffeylrobinobioside. The following sections detail the principles and protocols for commonly employed antioxidant assays.

Introduction to Quercetin 3-Caffeylrobinobioside and Antioxidant Activity

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[1] This activity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of antioxidant enzymes.[1] The antioxidant capacity of flavonoids like this compound is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. In vitro antioxidant assays are essential tools for the initial screening and characterization of the antioxidant potential of such compounds. These assays are broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).[2]

Commonly Used In Vitro Antioxidant Assays

Several assays are available to assess the antioxidant activity of natural compounds. The most frequently used methods for flavonoids include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[3][4][5]

Diagram of Antioxidant Assay Mechanisms

Antioxidant_Assays ORAC ORAC DPPH DPPH ABTS ABTS FRAP FRAP Antioxidant This compound (Antioxidant) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Antioxidant->Free_Radical Donates H• Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Becomes Oxidized Metal_Ion Metal Ion (e.g., Fe³⁺) Antioxidant->Metal_Ion Donates e⁻ Reduced_Radical Reduced Radical (Stable Form) Free_Radical->Reduced_Radical Becomes Stable Reduced_Metal_Ion Reduced Metal Ion (e.g., Fe²⁺) Metal_Ion->Reduced_Metal_Ion Is Reduced

Caption: Mechanisms of common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow.[2] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent at a concentration of 1 mg/mL.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard solution in the range of 1 to 100 µg/mL.

    • In a 96-well microplate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent instead of the test sample. The control contains the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the sample.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Standard)
1
10
25
50
100
IC50 (µg/mL)

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) D Add 100 µL of DPPH Solution A->D B Prepare Serial Dilutions of This compound & Standard C Add 100 µL of Sample/Standard to 96-well plate B->C C->D E Incubate in Dark (30 min, Room Temp) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Step-by-step workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [2]ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. [9] Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol (B145695) or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard solution.

    • In a 96-well microplate, add 20 µL of each dilution to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 10 minutes. [9] * Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Data Presentation:

Concentration (µg/mL)% ABTS Scavenging (this compound)% ABTS Scavenging (Standard)
1
10
25
50
100
IC50 (µg/mL)

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [10]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form (Fe³⁺-TPTZ), which exhibits a maximum absorbance at 593 nm. [9][10]The change in absorbance is directly proportional to the reducing power of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using ferrous sulfate (B86663) (FeSO₄).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the ferrous sulfate standard.

    • In a 96-well microplate, add 20 µL of each dilution to the wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate solutions.

    • Express the FRAP value of the test compound as ferrous iron equivalents (µM Fe²⁺/mg of compound).

Data Presentation:

Concentration (µg/mL)Absorbance at 593 nm (this compound)Ferrous Equivalent (µM)
1
10
25
50
100
FRAP Value (µM Fe²⁺/mg)

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [11]The antioxidant's capacity to protect the fluorescent probe from oxidative damage is quantified. The result is expressed as Trolox equivalents (TE).

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (100X): Prepare in a suitable buffer.

    • AAPH Solution: Prepare fresh in phosphate buffer (75 mM, pH 7.4).

    • Trolox Standard: Prepare a stock solution and serial dilutions in the same buffer.

    • Test Compound Solution: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes. [12] * Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence decay every minute for 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. [13]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample from the fluorescence decay curve.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot a standard curve of net AUC against Trolox concentration.

    • Determine the ORAC value of the test compound from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram of the compound.

Data Presentation:

Concentration (µg/mL)Net Area Under Curve (AUC) (this compound)
1
10
25
50
100
ORAC Value (µmol TE/g)

Logical Relationship of Antioxidant Activity

Antioxidant_Logic Compound This compound Assay In Vitro Antioxidant Assay (DPPH, ABTS, FRAP, ORAC) Compound->Assay Result Quantitative Data (IC50, FRAP Value, ORAC Value) Assay->Result Interpretation Assessment of Antioxidant Potential Result->Interpretation Application Potential Therapeutic Application (e.g., against oxidative stress-related diseases) Interpretation->Application

Caption: Logical flow from compound to potential application.

Conclusion

The described in vitro antioxidant assays provide a robust framework for evaluating the antioxidant potential of this compound. It is recommended to employ a battery of these tests, based on different mechanisms (HAT and SET), to obtain a comprehensive antioxidant profile of the compound. The data generated from these assays are crucial for the initial stages of drug discovery and development, providing valuable insights into the compound's mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols: Quercetin 3-Caffeylrobinobioside for Inducing Melanogenesis in B16 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing Quercetin 3-Caffeylrobinobioside, a flavonoid compound, to induce melanogenesis in B16 melanoma cells. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatological research.

Introduction

Melanogenesis is the physiological process of melanin (B1238610) synthesis, playing a crucial role in skin pigmentation and protection against ultraviolet (UV) radiation. Dysregulation of this process can lead to various pigmentary disorders, including hypopigmentation conditions like vitiligo. Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, hereafter referred to as QC-CR, has been identified as a potent inducer of melanogenesis.[1][2] This compound stimulates melanin production and tyrosinase activity in B16 melanoma cells without exhibiting significant cytotoxicity at effective concentrations.[1][2] The underlying mechanism involves the upregulation of key signaling pathways, including the MAPKs and Akt/GSK3β/β-catenin pathways, which leads to increased expression of the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF), and downstream melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1][2]

Data Summary

The following tables summarize the quantitative data on the effects of QC-CR on B16 melanoma cells.

Table 1: Cell Viability of B16 Cells Treated with QC-CR

Concentration (µM)Cell Viability (%)
1No significant cytotoxicity
10No significant cytotoxicity
50No significant cytotoxicity

Note: Data derived from CCK-8 assays. The safe concentration range was determined to be between 1 µM and 50 µM.[1]

Table 2: Effect of QC-CR on Melanin Content in B16 Cells

Concentration (µM)Melanin Content (% of Control)
1Significantly Increased
10Significantly Increased
50Significantly Increased

Note: Melanin content was significantly promoted by QC-CR treatment.[1]

Table 3: Effect of QC-CR on Tyrosinase Activity in B16 Cells

Concentration (µM)Tyrosinase Activity (% of Control)
1Significantly Increased
10Significantly Increased
50Significantly Increased

Note: QC-CR treatment led to a significant increase in cellular tyrosinase activity.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: B16 melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: QC-CR is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (1, 10, and 50 µM) for treating the cells. A vehicle control (medium with the same concentration of the solvent) should be included in all experiments.

Cell Viability Assay (CCK-8 Assay)
  • Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of QC-CR (1, 10, 50 µM) for the desired duration (e.g., 48 hours).

  • After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Melanin Content Assay
  • Seed B16 cells in a 6-well plate and treat with QC-CR (1, 10, 50 µM) for 48-72 hours.

  • After treatment, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension and dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

  • Measure the absorbance of the supernatant at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA protein assay.

Cellular Tyrosinase Activity Assay
  • Culture and treat B16 cells with QC-CR as described for the melanin content assay.

  • Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing 1% Triton X-100.

  • Centrifuge the lysate to collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • To 90 µL of the lysate (containing equal amounts of protein), add 10 µL of L-DOPA solution (10 mM).

  • Incubate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

  • Tyrosinase activity is expressed as a percentage relative to the untreated control.

Western Blot Analysis
  • Treat B16 cells with QC-CR (1, 10, 50 µM) for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, p-GSK3β, p-β-catenin, β-catenin, MITF, TYR, TRP-1, TRP-2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).

Visualizations

Signaling Pathway of QC-CR Induced Melanogenesis

G cluster_cell B16 Cell cluster_akt Akt/GSK3β/β-catenin Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus QCCR This compound (QC-CR) Akt p-Akt QCCR->Akt MAPK p-MAPK QCCR->MAPK GSK3b p-GSK3β Akt->GSK3b inhibits bCatenin_p p-β-catenin GSK3b->bCatenin_p phosphorylates bCatenin β-catenin bCatenin_p->bCatenin leads to degradation MITF MITF bCatenin->MITF MAPK->MITF TYR TYR MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Signaling cascade of QC-CR-induced melanogenesis in B16 cells.

Experimental Workflow for Assessing QC-CR Effects

G cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_protein Protein Analysis cluster_results Data Analysis & Conclusion start Seed B16 Cells treat Treat with QC-CR (1, 10, 50 µM) start->treat viability Cell Viability Assay (CCK-8) treat->viability melanin Melanin Content Assay treat->melanin tyrosinase Tyrosinase Activity Assay treat->tyrosinase western Western Blot Analysis (MITF, TYR, TRP-1, TRP-2, Akt/GSK3β/β-catenin pathway proteins) treat->western analysis Quantify Results viability->analysis melanin->analysis tyrosinase->analysis western->analysis conclusion Determine Pro-melanogenic Effect and Mechanism analysis->conclusion

Caption: Workflow for evaluating the melanogenic effects of QC-CR.

References

Application Notes and Protocols: Quercetin 3-Caffeylrobinobioside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-Caffeylrobinobioside is a flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities. As a derivative of quercetin, it is anticipated to possess significant antioxidant and anti-inflammatory properties, making it a compound of interest in phytochemical research and drug development. Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development and ensuring accurate analytical results.

PropertyValueSource
CAS Number 957110-26-8--INVALID-LINK--
Molecular Formula C₃₆H₃₆O₁₉--INVALID-LINK--
Molecular Weight 772.7 g/mol --INVALID-LINK--
Source Callicarpa bodinieri Levl.--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.--INVALID-LINK--
Storage Store at -20°C for long-term storage.--INVALID-LINK--

Analytical Methodologies

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC coupled with UV or Diode Array Detection is a robust and widely used technique for the quantification of flavonoids.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV/DAD detector

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10-20% B5-20 min, 20-40% B20-25 min, 40-60% B25-30 min, 60-10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 350 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Hypothetical Values based on similar compounds):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 0-2 min, 5-30% B2-8 min, 30-70% B8-10 min, 70-95% B10-12 min, 95-5% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical):

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion [M-H]⁻ m/z 771.2
Product Ions (for MRM) To be determined by direct infusion of the standard. Expected fragments would correspond to the loss of the caffeyl group and sugar moieties.
Collision Energy To be optimized for each transition.
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C

Standard and Sample Preparation: Similar to the HPLC method, with further dilution as needed to fall within the linear range of the instrument. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary.

Data Analysis: Quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity. The peak area ratio of the analyte to an internal standard is used for calibration and quantification.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate a typical experimental workflow for phytochemical analysis and potential signaling pathways that may be modulated by this compound, based on the known activities of quercetin.

experimental_workflow sample Plant Material / Formulation extraction Extraction (e.g., Maceration, Sonication) sample->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC-DAD Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms bioassay Biological Activity Screening filtration->bioassay quantification Quantification hplc->quantification lcms->quantification antioxidant_pathway qcr This compound ros Reactive Oxygen Species (ROS) qcr->ros Direct Scavenging nrf2 Nrf2 Activation qcr->nrf2 Induces oxidative_stress Reduced Oxidative Stress ros->oxidative_stress Causes are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) are->antioxidant_enzymes Promotes Transcription antioxidant_enzymes->ros Neutralizes anti_inflammatory_pathway qcr This compound nfkb NF-κB Pathway qcr->nfkb Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory_cytokines Upregulates inflammation Inflammation pro_inflammatory_cytokines->inflammation Mediates

Application Notes & Protocols: UPLC-MS/MS Analysis of Quercetin 3-Caffeylrobinobioside Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and safety in drug development. Following administration, Quercetin 3-Caffeylrobinobioside is expected to undergo enzymatic hydrolysis in the gut, releasing the quercetin aglycone. This quercetin then undergoes extensive phase II biotransformation, leading to a variety of metabolites, primarily glucuronide, sulfate, and methyl conjugates.[1][2] This document provides detailed protocols for the analysis of these metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Metabolic Pathway of Quercetin Glycosides

The metabolic pathway of quercetin glycosides, such as this compound, generally begins with the cleavage of the sugar moieties by intestinal enzymes to yield the aglycone, quercetin.[1] The liberated quercetin is then absorbed and undergoes extensive metabolism in the intestines and liver.[5][6] The primary metabolic routes are glucuronidation, sulfation, and methylation, resulting in various conjugated metabolites that are more water-soluble and readily excreted.[2][6]

G cluster_gut Intestinal Lumen & Enterocytes cluster_liver Liver (Hepatic Metabolism) cluster_circulation Systemic Circulation This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis (β-glucosidases) Quercetin Glucuronides Quercetin Glucuronides Quercetin->Quercetin Glucuronides UGTs Quercetin Sulfates Quercetin Sulfates Quercetin->Quercetin Sulfates SULTs Methylated Quercetin Methylated Quercetin Quercetin->Methylated Quercetin COMT Metabolite Pool Quercetin Metabolites (Glucuronides, Sulfates, Methylated forms) Quercetin Glucuronides->Metabolite Pool Quercetin Sulfates->Metabolite Pool Methylated Quercetin->Quercetin Glucuronides Phase II Conjugation Methylated Quercetin->Quercetin Sulfates Phase II Conjugation

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of Quercetin Metabolites from Plasma

This protocol is based on solid-phase extraction (SPE), which has been shown to be effective for the cleanup and concentration of quercetin and its metabolites from biological matrices.

Materials:

  • Human or animal plasma samples

  • Oasis® HLB SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., Rutin or a stable isotope-labeled quercetin)

  • Centrifuge

  • SPE manifold

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Spike 200 µL of plasma with 20 µL of IS solution.

  • Protein Precipitation: Add 600 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to a UPLC vial for injection.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3][7]

  • Mobile Phase A: 0.1% Formic acid in water.[3][7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3][7]

  • Flow Rate: 0.4 mL/min.[3][7]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3][7]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative Analysis

The following tables summarize the MRM transitions and typical pharmacokinetic parameters for major quercetin metabolites observed after oral administration of quercetin glycosides. These values can serve as a reference for studies on this compound.

Table 1: UPLC-MS/MS MRM Transitions for Quercetin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quercetin301.04151.003522
Quercetin-3-glucuronide477.08301.044020
Quercetin-3'-sulfate381.02301.044525
Isorhamnetin (Methylated Quercetin)315.05300.033824
Rutin (Internal Standard)609.15301.045045

Table 2: Example Pharmacokinetic Parameters of Quercetin Metabolites in Human Plasma [2][8]

MetaboliteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)
Quercetin sulfate37.32.0210.5
Quercetin glucuronide212.82.01150.2
Quercetin diglucuronide168.82.0987.6
Methyl quercetin glucuronide90.12.0545.8

Note: These values are illustrative and can vary based on the specific quercetin glycoside administered, dosage, and individual metabolic differences.

Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acidified Acetonitrile) Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Evaporation_Reconstitution->UPLC_MSMS Quantification Quantification of Metabolites UPLC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: UPLC-MS/MS experimental workflow.

Conclusion

The UPLC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound metabolites. These protocols and data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, enabling detailed investigation into the metabolic profile and pharmacokinetics of this complex flavonoid. The high selectivity and sensitivity of UPLC-MS/MS make it the ideal platform for such bioanalytical studies.[4]

References

Quercetin and its Derivatives in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note to the Reader: While the inquiry specified "Quercetin 3-Caffeylrobinobioside," a comprehensive literature search did not yield specific research pertaining to this particular compound in the context of skin disorders. However, extensive research exists for its parent molecule, Quercetin , and its other derivatives, such as Quercetin-3-O-β-D-glucuronide. This document will focus on the significant body of research available for Quercetin and its relevant derivatives in the field of dermatology, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

Quercetin, a naturally occurring flavonoid found in numerous fruits, vegetables, and grains, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a promising candidate for the therapeutic management of various inflammatory skin disorders, including atopic dermatitis and psoriasis.[3][4] This document outlines the current understanding of Quercetin's mechanism of action in skin, provides quantitative data from preclinical studies, and details experimental protocols for its investigation.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of Quercetin and its derivatives in various in vitro and in vivo models of skin disorders.

Table 1: In Vitro Anti-inflammatory Effects of Quercetin and Its Derivatives

CompoundCell LineInducerConcentrationMeasured ParameterResult
QuercetinHuman Keratinocytes (HaCaT)IL-4, IL-13, TNF-α1.5 μMIL-1β, IL-6, IL-8, TSLP expressionSignificant reduction
QuercetinHuman Keratinocytes (HaCaT)IL-4, IL-13, TNF-α1.5 μMSOD1, SOD2, Catalase, GPx expressionStrong enhancement
QuercetinPrimary Human KeratinocytesUV irradiationNot specifiedNF-κB DNA-binding80% decrease[5]
QuercetinPrimary Human KeratinocytesUV irradiationNot specifiedIL-1β expression~60% suppression[5]
QuercetinPrimary Human KeratinocytesUV irradiationNot specifiedIL-6 expression~80% suppression[5]
QuercetinPrimary Human KeratinocytesUV irradiationNot specifiedIL-8 expression~76% suppression[5]
QuercetinPrimary Human KeratinocytesUV irradiationNot specifiedTNF-α expression~69% suppression[5]
Quercetin 3-O-β-D-glucuronideHuman Keratinocytes (HaCaT)H₂O₂ or UVBNot specifiedCOX-2, TNF-α expressionDown-regulation[6][7]
QuercetinRAW 264.7 MacrophagesLPS6.25–25 µMIL-6 productionSignificant suppression[8]

Table 2: In Vivo Efficacy of Quercetin in Psoriasis-like Mouse Models

Animal ModelTreatmentDosageAdministrationKey Findings
Imiquimod-induced psoriasisQuercetin30, 60, 120 mg/kg7 daysSignificant decrease in TNF-α, IL-6, and IL-17 levels[3]
Imiquimod-induced psoriasisQuercetinLow, medium, high dosesNot specifiedReduced epidermal thickness compared to model group[9]

II. Signaling Pathways Modulated by Quercetin

Quercetin exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cellular proliferation.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In skin, stimuli like UV radiation and pro-inflammatory cytokines can activate this pathway, leading to the expression of inflammatory mediators.[5] Quercetin has been shown to inhibit the NF-κB pathway, thereby reducing the production of cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[5][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., UV, TNF-α) IKK IKK Stimuli->IKK Activates Quercetin Quercetin Quercetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) NFkB_p65_p50->Gene_Expression Induces NFkB_IkB_complex NF-κB IκBα

Caption: Quercetin inhibits the NF-κB signaling pathway.

B. PI3K/AKT and MAPK Signaling Pathways

The PI3K/AKT and MAPK signaling pathways are crucial for cell proliferation and survival. In psoriasis, these pathways are often hyperactivated, leading to excessive keratinocyte proliferation.[11][12] Quercetin has been demonstrated to inhibit the PI3K/AKT pathway, inducing apoptosis in keratinocytes and promoting their differentiation.[11][12] It also modulates the MAPK pathway, though the effects on specific kinases (ERK, JNK, p38) can vary depending on the stimulus and cell type.[13][14]

PI3K_MAPK_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_Cascade->Proliferation Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->MAPK_Cascade Modulates

Caption: Quercetin modulates PI3K/AKT and MAPK pathways.

III. Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the efficacy of Quercetin in skin disorder models.

A. In Vitro Model of Atopic Dermatitis in Human Keratinocytes

This protocol describes the induction of an atopic dermatitis-like phenotype in HaCaT cells and the assessment of Quercetin's anti-inflammatory effects.[13]

1. Cell Culture and Treatment:

  • Culture human keratinocyte (HaCaT) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • To mimic atopic dermatitis features, treat the cells with a cytokine cocktail of Interleukin (IL)-4, IL-13, and Tumor Necrosis Factor-alpha (TNF-α).

  • For the experimental group, pre-treat the cells with Quercetin (e.g., 1.5 μM) for a specified duration before adding the cytokine cocktail.

2. Assessment of Inflammatory Markers (qRT-PCR):

  • After treatment, isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (e.g., IL-1β, IL-6, IL-8, TSLP) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

3. Assessment of Antioxidant Enzyme Expression (qRT-PCR):

  • Following the same procedure as above, use specific primers for antioxidant enzymes such as SOD1, SOD2, Catalase, and GPx to assess the effect of Quercetin on the cellular antioxidant response.

In_Vitro_AD_Workflow start Start culture Culture HaCaT Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with Quercetin seed->pretreat induce Induce AD with Cytokine Cocktail pretreat->induce incubate Incubate induce->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis cdna_synthesis->qpcr end End qpcr->end

Caption: Workflow for in vitro AD model and Quercetin treatment.

B. In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol details the induction of psoriasis-like skin inflammation in mice and the evaluation of Quercetin's therapeutic effects.[3]

1. Animal Model Induction:

  • Use a suitable mouse strain (e.g., BALB/c).

  • Shave the dorsal skin of the mice.

  • Apply a daily topical dose of imiquimod (B1671794) (IMQ) cream (e.g., 5%) to the shaved back for a specified number of consecutive days to induce psoriasis-like skin lesions.

2. Quercetin Treatment:

  • Divide the mice into different groups: control, IMQ-only, and IMQ + Quercetin (at various doses, e.g., 30, 60, 120 mg/kg).

  • Administer Quercetin to the treatment groups daily, for example, by oral gavage.

3. Evaluation of Psoriasis Severity:

  • Daily, score the severity of the skin lesions based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.

4. Histological Analysis:

  • At the end of the experiment, euthanize the mice and collect skin tissue samples.

  • Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

  • Analyze the sections for epidermal thickness and inflammatory cell infiltration.

5. Cytokine Measurement (ELISA):

  • Collect blood samples and prepare serum.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum using specific ELISA kits.

In_Vivo_Psoriasis_Workflow start Start shave Shave Dorsal Skin of Mice start->shave imq Topical Imiquimod Application shave->imq treatment Daily Quercetin Treatment (Oral Gavage) imq->treatment pasi Daily PASI Scoring treatment->pasi Concurrent euthanize Euthanize and Collect Samples pasi->euthanize histology Histological Analysis (H&E) euthanize->histology elisa Serum Cytokine Analysis (ELISA) euthanize->elisa end End elisa->end

Caption: Workflow for in vivo psoriasis model and Quercetin treatment.

Conclusion

Quercetin and its derivatives demonstrate significant potential as therapeutic agents for inflammatory skin disorders. Their multifaceted mechanism of action, involving the modulation of key inflammatory and proliferative signaling pathways, provides a strong rationale for their further development. The protocols and data presented here offer a foundational resource for researchers and drug development professionals interested in exploring the dermatological applications of this promising natural compound. Future research should focus on optimizing delivery systems to enhance skin penetration and bioavailability, as well as conducting robust clinical trials to validate the preclinical findings in human patients.

References

Application Note: Isolating Quercetin 3-Caffeylrobinobioside from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the isolation of Quercetin 3-Caffeylrobinobioside, a flavonoid glycoside, from natural product sources. The methodologies outlined are based on established principles for the separation of flavonoids and can be adapted for various plant matrices.

Introduction

This compound is a naturally occurring flavonoid glycoside with potential pharmacological activities. As with many natural products, isolating this compound in high purity is essential for further research, including structural elucidation, bioactivity screening, and development as a therapeutic agent. This protocol details a general yet robust workflow for its extraction, fractionation, and purification from plant materials. Potential plant sources for this compound include Callicarpa bodinieri and Cynara scolymus.[1][2]

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with extraction from the plant material, followed by fractionation to separate compounds based on polarity, and concluding with fine purification, typically using chromatographic techniques.

Extraction

The initial step involves extracting the crude phytochemical mixture from the dried and powdered plant material. The choice of solvent is critical for efficiently extracting flavonoids.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) in the shade, then grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% ethanol (B145695) or methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation

The crude extract is a complex mixture of compounds. Liquid-liquid fractionation is employed to separate compounds based on their polarity.

Protocol:

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds like fats and waxes)

      • Chloroform (B151607) or Dichloromethane

      • Ethyl acetate (B1210297) (flavonoid glycosides are often enriched in this fraction)

      • n-butanol (to isolate more polar glycosides)

    • Collect each solvent fraction separately.

  • Concentration: Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are the most likely to contain this compound.

Purification

The final step involves the purification of the target compound from the enriched fraction using chromatographic techniques.

Protocol:

  • Column Chromatography:

    • Pack a silica (B1680970) gel (100-200 mesh) column with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol:water).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine fractions that show a similar TLC profile and a spot corresponding to the expected Rf value of the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the combined fractions to preparative HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is a common choice.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 360 nm.

    • Collect the peak corresponding to this compound.

  • Purity Assessment: The purity of the isolated compound can be assessed using analytical HPLC.[3][4]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the isolation process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract5005010.0
n-Hexane Fraction501020.0
Chloroform Fraction50510.0
Ethyl Acetate Fraction501530.0
n-Butanol Fraction501224.0
Aqueous Residue50816.0

Table 2: Purity of Isolated this compound

Purification StepPurity (%)Method of Analysis
Column Chromatography Fraction75HPLC
Preparative HPLC>98HPLC

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Fractions Solvent Fractions (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Ethyl Acetate/ n-Butanol Fraction Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Compound Pure Quercetin 3-Caffeylrobinobioside Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

This comprehensive protocol provides a solid foundation for the successful isolation of this compound from natural sources, enabling further scientific investigation into its properties and potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Quercetin 3-Caffeylrobinobioside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of Quercetin (B1663063) 3-Caffeylrobinobioside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for Quercetin 3-Caffeylrobinobioside analysis?

A common starting point for the analysis of complex flavonoid glycosides like this compound on a C18 column is a gradient elution using a mixture of acidified water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1] An acidic modifier is crucial for good peak shape.[2]

A typical starting gradient could be:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase it over the run to elute the more hydrophobic compounds.

Q2: Which organic solvent is better, acetonitrile or methanol?

Both acetonitrile and methanol can be used for the separation of flavonoids.[3] Acetonitrile often provides better resolution and lower backpressure, while methanol can offer different selectivity, which might be advantageous for separating closely related compounds. The choice between the two may require experimental comparison to determine the optimal solvent for your specific separation.

Q3: Why is an acidic modifier necessary in the mobile phase?

Acidic modifiers like formic acid, acetic acid, or phosphoric acid are added to the mobile phase to improve peak shape and reproducibility.[2] Flavonoids contain phenolic hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. The acid suppresses the ionization of these silanol groups, minimizing these unwanted secondary interactions.

Q4: What detection wavelength should I use for this compound?

Flavonoids typically have two major absorption maxima in the UV-Vis spectrum. For quercetin and its glycosides, detection is commonly performed around 254 nm and 370 nm.[4] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to obtain the UV spectrum of the peak for identification purposes.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing)

Symptoms:

  • Peaks are wider than expected.

  • Peaks have an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add or increase the concentration of an acidic modifier (e.g., 0.1-0.5% formic or acetic acid) to the mobile phase.[2]
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is sufficiently low to suppress the ionization of the analyte. For flavonoids, a pH between 2.5 and 3.5 is often effective.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol, then hexane, then isopropanol, then mobile phase). If the problem persists, the column may need to be replaced.
High Dead Volume Check all connections between the injector, column, and detector for any gaps or excessive tubing length.
Issue 2: Poor Resolution Between Peaks

Symptoms:

  • Peaks are not well separated and overlap with each other.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[1]
Incorrect Organic Solvent Try switching from acetonitrile to methanol or vice versa to alter the selectivity of the separation.[3]
Suboptimal Temperature Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer. However, excessive heat can degrade the analyte or the column. Experiment with temperatures between 25°C and 40°C.
Low Column Efficiency Ensure the column is in good condition. If the column is old or has been used extensively, it may lose its efficiency.
Issue 3: Fluctuating Retention Times

Symptoms:

  • The time at which the peak elutes varies between injections.

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. Perform regular maintenance as recommended by the manufacturer.
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. This is typically 10-15 column volumes.
Temperature Fluctuations Use a column oven to maintain a constant temperature.

Data Presentation: Mobile Phase Composition Comparison

The following table summarizes the impact of different mobile phase compositions on the HPLC analysis of flavonoid glycosides, providing a reference for method development.

Mobile Phase CompositionAnalyteRetention Time (min)ObservationsReference
Methanol: 0.40% Phosphoric Acid (49:51, v/v)Quercetin8.835Good separation for the aglycone.[5]
Acetonitrile: 0.1% Formic Acid in Water (Gradient)Flavonol GlycosidesVariedGood separation of various glycosides.[1]
Methanol: Water (75:25, v/v) with 0.1% Formic AcidQuercetin-Optimized for quercetin quantification.
Acetonitrile: 0.3% Trichloroacetic Acid in Water (50:50, v/v)Quercetin-Used for pharmacokinetic studies.[6]

Experimental Protocols

General HPLC Method for Flavonoid Glycoside Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be necessary.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B (hold)

    • 35-40 min: 80-20% B (return to initial conditions)

    • 40-50 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector at 254 nm and 370 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial HPLC Method check_peak_shape Assess Peak Shape (Tailing/Broadening) start->check_peak_shape adjust_acid Adjust Acidic Modifier (e.g., 0.1% Formic Acid) check_peak_shape->adjust_acid Poor check_resolution Evaluate Resolution check_peak_shape->check_resolution Good adjust_acid->check_peak_shape adjust_gradient Modify Gradient Slope check_resolution->adjust_gradient Poor change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) check_resolution->change_solvent Still Poor optimize_temp Optimize Temperature check_resolution->optimize_temp Acceptable adjust_gradient->check_resolution change_solvent->check_resolution final_method Optimized Method optimize_temp->final_method

Caption: Workflow for optimizing the mobile phase in HPLC analysis.

Troubleshooting_Peak_Broadening start Broad HPLC Peaks Observed check_overload Is Sample Overloaded? start->check_overload reduce_concentration Reduce Sample Concentration/ Injection Volume check_overload->reduce_concentration Yes check_dead_volume Check for High Dead Volume (Connections, Tubing) check_overload->check_dead_volume No solution Improved Peak Shape reduce_concentration->solution fix_connections Optimize Connections and Tubing check_dead_volume->fix_connections Yes check_column Inspect Column Condition check_dead_volume->check_column No fix_connections->solution flush_column Flush or Replace Column check_column->flush_column Poor check_column->solution Good flush_column->solution

Caption: Decision tree for troubleshooting broad HPLC peaks.

References

Preventing "Quercetin 3-Caffeylrobinobioside" degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "Quercetin 3-Caffeylrobinobioside" during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin (B1663063) 3-Caffeylrobinobioside and why is its stability a concern during extraction?

A1: this compound is a flavonoid glycoside. Like many polyphenolic compounds, it is susceptible to degradation under various conditions encountered during extraction from plant matrices.[1][2] Degradation can lead to reduced yield and the formation of artifacts, compromising the quality and bioactivity of the final extract. The presence of a caffeyl group and a disaccharide (robinobioside) introduces specific points of instability, namely the ester and glycosidic linkages.

Q2: What are the primary pathways of degradation for this compound during extraction?

A2: The primary degradation pathways for this compound are likely:

  • Hydrolysis of the Glycosidic Bond: Cleavage of the robinobioside sugar moiety from the quercetin aglycone, particularly under acidic conditions and elevated temperatures.[1][3]

  • Hydrolysis of the Caffeyl Ester Linkage: The ester bond of the caffeyl group is susceptible to hydrolysis, especially under alkaline or high-temperature conditions.

  • Oxidation: The phenolic hydroxyl groups on both the quercetin and caffeyl moieties are prone to oxidation, which can be accelerated by factors like light, oxygen, high temperatures, and the presence of metal ions.[2]

  • Enzymatic Degradation: Endogenous plant enzymes, such as glycosidases and esterases, released during cell disruption can catalyze the hydrolysis of the glycosidic and ester bonds.[4][5]

Q3: What are the visible signs of this compound degradation in my extract?

A3: Visual indicators of degradation can include a color change in the extract, often turning from a lighter yellow or green to a brownish hue, which can be a sign of oxidation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods can reveal a decrease in the peak area of the target compound and the appearance of new peaks corresponding to degradation products.

Q4: How can I minimize enzymatic degradation during the initial stages of extraction?

A4: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes as quickly as possible. This can be achieved by:

  • Blanching: Briefly treating the fresh plant material with steam or hot water can denature enzymes.[5]

  • Freeze-drying: Lyophilizing fresh plant material at low temperatures can inhibit enzyme activity and is a good preparation step before extraction.[8][9]

  • Using organic solvents: Immediately homogenizing the fresh plant material in an organic solvent like ethanol (B145695) or methanol (B129727) can also help to denature enzymes.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to high temperature. Optimize extraction temperature. For techniques like ultrasonication or maceration, consider using a cooling bath to maintain a lower temperature (e.g., 25-40°C). For microwave-assisted extraction, use lower power settings and shorter extraction times.[10]
Hydrolysis due to improper pH. Maintain a neutral or slightly acidic pH (around 4-6) during extraction. Avoid strongly acidic or alkaline conditions which can cleave the glycosidic and ester bonds.[11]
Oxidation. - Work in a low-light environment to prevent photo-degradation.- Use degassed solvents to minimize dissolved oxygen.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon gas).- Add antioxidants like ascorbic acid (0.1%) to the extraction solvent.[4]
Enzymatic degradation. - Blanch or freeze-dry fresh plant material immediately after harvesting.[4][8]- Use enzyme inhibitors if compatible with your downstream applications.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation products. Compare the chromatograms of fresh and processed samples. Potential degradation products include quercetin-3-robinobioside (loss of caffeyl group), quercetin (loss of both sugar and caffeyl moieties), and free caffeic acid.
Hydrolysis of the glycosidic bond. This is indicated by an increase in the peak corresponding to the aglycone (quercetin). To prevent this, avoid high temperatures and acidic conditions.
Hydrolysis of the ester bond. This would result in the formation of quercetin-3-robinobioside and caffeic acid. Milder extraction conditions are recommended.
Browning of the extract Oxidative degradation. This is a strong indicator of polyphenol oxidation. Employ the strategies listed above to prevent oxidation, such as using antioxidants and an inert atmosphere. The addition of a chelating agent like EDTA (0.1%) can also help by sequestering metal ions that catalyze oxidation.[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Degradation Prevention

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Freeze-dried and powdered plant material

  • Extraction Solvent: 70% Ethanol (v/v) in deionized water, degassed by sonication for 30 minutes prior to use.

  • Additives: Ascorbic acid (0.1% w/v), Disodium EDTA (0.1% w/v)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid and EDTA in the 70% ethanol solution.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the prepared extraction solvent (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 30°C and the sonication frequency to 40 kHz.

    • Extract for 30 minutes.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: Microwave-Assisted Extraction (MAE) with Degradation Prevention

This protocol utilizes microwave energy for a more rapid extraction, with precautions to limit degradation.

Materials:

  • Freeze-dried and powdered plant material

  • Extraction Solvent: 80% Methanol (v/v) in deionized water, degassed.

  • Additives: Ascorbic acid (0.1% w/v)

  • Microwave extraction system

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Dissolve ascorbic acid in the 80% methanol solution.

  • Extraction:

    • Place 5 g of the powdered plant material into the microwave extraction vessel.

    • Add 100 mL of the prepared extraction solvent (solid-to-liquid ratio of 1:20 g/mL).

    • Set the microwave power to 300 W and the extraction time to 5 minutes.

    • Set the temperature limit to 50°C.

  • Separation:

    • Allow the vessel to cool to room temperature.

    • Filter the extract under vacuum.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Store the final extract at -20°C in an amber vial, blanketed with nitrogen.

Protocol 3: HPLC-DAD Analysis of this compound and Potential Degradation Products

This method can be used to quantify the target compound and identify potential degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

Time (min) % Solvent A % Solvent B
0 90 10
20 60 40
30 40 60
35 10 90

| 40 | 90 | 10 |

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30°C

  • Detection wavelength: 330 nm (for this compound and caffeic acid) and 370 nm (for quercetin).

Sample Preparation:

  • Dilute the extract with the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

Specific quantitative data for the degradation of this compound is limited in the literature. The following tables provide illustrative data based on studies of similar quercetin glycosides under different conditions.

Table 1: Illustrative Effect of Temperature on Quercetin Glycoside Recovery (%)

Temperature (°C)Quercetin-3-O-rutinoside (Rutin)Quercetin-3-O-galactoside
259895
508580
806055

Table 2: Illustrative Effect of pH on Quercetin Glycoside Stability (Half-life in hours)

pHQuercetin-3-O-glucoside
3> 48
536
712
9< 1

Visualizations

degradation_pathway QCR This compound QR Quercetin 3-Robinobioside QCR->QR Ester Hydrolysis (High T, pH) Q Quercetin QCR->Q Glycosidic Hydrolysis (Acid, High T, Enzymes) Ox Oxidation Products QCR->Ox Oxidation (O2, Light, Metal Ions) QR->Q Glycosidic Hydrolysis Q->Ox Oxidation CA Caffeic Acid CA->Ox Oxidation

Caption: Potential degradation pathways of this compound during extraction.

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Fresh Plant Material prep Freeze-drying & Grinding plant->prep additives Add Antioxidants (Ascorbic Acid) & Chelating Agents (EDTA) prep->additives extraction Ultrasound/Microwave-Assisted Extraction (Controlled T, pH, Inert Atmosphere) separation Centrifugation / Filtration extraction->separation additives->extraction concentration Rotary Evaporation (<40°C) separation->concentration analysis HPLC/LC-MS Analysis concentration->analysis storage Store at -20°C under N2 concentration->storage

References

"Quercetin 3-Caffeylrobinobioside" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin 3-Caffeylrobinobioside. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Direct quantitative solubility data for this compound is not extensively published. However, based on supplier information and the known solubility of its parent compound, Quercetin, the following qualitative solubility profile is expected:

  • High Solubility: DMSO, Pyridine[1][2]

  • Moderate to Good Solubility: Methanol, Ethanol[1][2]

  • Sparingly Soluble to Insoluble: Water and other aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[3][4].

For reference, the solubility of the related compound Quercetin in various solvents is summarized in the table below. These values can provide a useful starting point for estimating the solubility of this compound.

Q2: I am having trouble dissolving this compound. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. DMSO and DMF are generally the best choices for achieving higher concentrations[3][4]. For cell-based assays, dissolving in a minimal amount of DMSO and then diluting with your culture medium is a common practice.

  • Sonication: Gentle sonication can help to break up any clumps of the compound and increase the rate of dissolution.

  • Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation of the compound[5].

  • Fresh Solvent: Ensure that your solvents are anhydrous and of high purity, as water content can negatively impact the solubility of many organic compounds.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend the following procedure:

  • Weigh the desired amount of this compound in a clean vial.

  • Add a small volume of a suitable solvent, such as DMSO, to the vial.

  • Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Once dissolved, you can add more solvent to reach your desired final concentration.

  • Store the stock solution in tightly sealed vials at -20°C for up to two weeks. It is recommended to prepare and use solutions on the same day if possible[1].

Quantitative Solubility Data for Related Flavonoids

The following table summarizes the solubility of Quercetin and other related flavonoids in various solvents. This data can be used as a reference for solvent selection and experimental design.

FlavonoidSolventTemperature (°C)Solubility
QuercetinAcetone5080.08 ± 1.00 mmol·L⁻¹
Quercetintert-amyl Alcohol5067.01 ± 0.57 mmol·L⁻¹
QuercetinAcetonitrile505.40 ± 0.79 mmol·L⁻¹
QuercetinDMSORoom Temperature~30 mg/mL
QuercetinEthanolRoom Temperature~2 mg/mL
HesperetinAcetonitrile5085 mmol·L⁻¹
NaringeninAcetonitrile5077 mmol·L⁻¹
RutinAcetonitrile500.50 ± 0.01 mmol·L⁻¹

Note: The data for Quercetin, Hesperetin, Naringenin, and Rutin are from literature sources and are provided as a reference.[3][4][6][7][8]

Experimental Protocols

Protocol: Determination of Solubility using the Isothermal Shake-Flask Method

This protocol outlines a standard method for determining the solubility of a compound in a specific solvent at a set temperature.[9]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature. Allow the mixture to agitate for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved particles.[6]

  • Analysis: Dilute the filtered sample with an appropriate solvent and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

Signaling Pathway

The following diagram illustrates the potential signaling pathway modulated by a closely related compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, leading to melanogenesis. This pathway involves the upregulation of MAPKs and Akt/GSK3β/β-Catenin signaling.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Quercetin Derivative Quercetin Derivative p38 p38 Quercetin Derivative->p38 Upregulates JNK JNK Quercetin Derivative->JNK Upregulates Akt Akt Quercetin Derivative->Akt Upregulates GSK3b GSK3b Akt->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Phosphorylates for degradation (inhibited) MITF MITF beta_catenin->MITF Translocates and activates TYR TYR MITF->TYR Upregulates transcription TRP1 TRP1 MITF->TRP1 Upregulates transcription TRP2 TRP2 MITF->TRP2 Upregulates transcription Melanogenesis Melanogenesis TYR->Melanogenesis TRP1->Melanogenesis TRP2->Melanogenesis

Caption: Signaling pathway of a Quercetin derivative in melanogenesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound.

G start Start prepare Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prepare->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22µm Syringe Filter sample->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Improving stability of "Quercetin 3-Caffeylrobinobioside" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3-Caffeylrobinobioside. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound in solution during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Quercetin 3-Caffeylrobinobioside in solution?

Based on extensive research on related flavonoid glycosides, the stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like its parent compound, quercetin, it is susceptible to degradation under neutral to alkaline conditions, at elevated temperatures, and when exposed to UV light.[1][2][3][4]

Q2: What is the optimal pH range for storing solutions of this compound?

Flavonoids are generally most stable in acidic conditions.[1] To minimize degradation, it is highly recommended to maintain solutions at a pH below 5.0. Degradation rates increase significantly in neutral (pH ~7) and alkaline (pH > 8) environments.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

For stock solutions, use solvents such as DMSO, methanol, or ethanol (B145695).[5][6] Prepare aliquots in tightly sealed vials to minimize freeze-thaw cycles and store them at -20°C or below for long-term stability.[5] For short-term handling, refrigerated conditions (2-8°C) are suitable.[1] Always protect solutions from light by using amber vials or wrapping containers in foil.[1]

Q4: My solution of this compound changed color to yellow/brown. What does this indicate?

Color change is a common indicator of flavonoid degradation. Oxidation and other degradation pathways can lead to the formation of quinones and other chromophoric byproducts, resulting in a yellow or brownish hue.[2] This suggests that the compound has been exposed to suboptimal conditions, such as high pH, elevated temperature, or excessive light. It is recommended to prepare a fresh solution.

Q5: Can I use this compound in cell culture media for extended periods?

Caution is advised. Standard cell culture media typically have a neutral pH (~7.4) and are incubated at 37°C, conditions under which flavonoids can degrade.[1] The compound's stability may be compromised over long incubation periods (e.g., >24 hours). We recommend performing a time-course experiment to determine the compound's stability in your specific culture medium under assay conditions before conducting lengthy cell-based assays.[1][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or Inconsistent Bioactivity in Assays 1. Degradation after Dilution: The compound may have degraded in the aqueous, neutral pH assay buffer. 2. Photodegradation: Exposure to ambient or UV light during the experiment. 3. Thermal Degradation: Prolonged incubation at elevated temperatures (e.g., 37°C).[8]1. Prepare fresh dilutions immediately before use. If possible, use an acidic buffer system (pH < 5) for dilutions. 2. Conduct experiments under low-light conditions. Use amber-colored plates or cover plates with foil. 3. Minimize incubation times at higher temperatures. Run control experiments to quantify degradation over the assay period.
Precipitation in Aqueous Buffer 1. Low Aqueous Solubility: Quercetin and its glycosides have limited solubility in water. 2. Solvent Mismatch: "Crashing out" of the compound when a concentrated organic stock is diluted into a fully aqueous buffer.1. Consider using a co-solvent like ethanol or PEG-400 in your final dilution, if compatible with your experimental system.[9] 2. Decrease the final concentration. Perform serial dilutions to acclimate the compound to the aqueous environment gradually.
Unexpected Peaks in Chromatography (HPLC/LC-MS) 1. Degradation: The new peaks are likely degradation products.[2][10] 2. Contamination: The sample may be contaminated.1. Review your handling and storage procedures against the stability guidelines. Analyze a freshly prepared sample to confirm. 2. Ensure all solvents, vials, and equipment are clean. Analyze a solvent blank.

Data on Stability Factors

The following table summarizes the expected stability profile of this compound based on data from quercetin and related flavonoid glycosides.

Table 1: Qualitative Stability Profile

Factor Condition Expected Stability Recommendation
pH Acidic (pH < 5) High Optimal. Maintain acidic conditions for storage and processing.[1]
Neutral (pH ~7) Moderate to Low Minimize exposure time; prepare fresh solutions for immediate use.[1]
Alkaline (pH > 8) Very Low Avoid. Rapid degradation is expected.[2]
Temperature Frozen (< -20°C) Very High Recommended for long-term stock solution storage.[5]
Refrigerated (2-8°C) High Suitable for short-term storage (days to weeks).[11][12]
Room Temp (~25°C) Moderate Suitable for short-term handling only (hours).[12]
Elevated (> 40°C) Low Avoid during processing and storage.[1][8][12]
Light Dark (Protected) High Essential. Always protect solutions from light.[1]
Ambient Light Moderate to Low Work in low-light conditions; avoid direct sunlight.

| | UV Light | Very Low | Avoid. Rapid photodegradation will occur.[1][4] |

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and establish a stability-indicating analytical method.[13][14][15]

Objective: To identify the degradation products and kinetics of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • HPLC system with DAD/UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Incubate as described below.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30 minutes.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Stress: Add HPLC-grade water. Incubate at 80°C for 4 hours.

    • Photolytic Stress: Add HPLC-grade water, expose to light in a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Control Samples:

    • Unstressed Control: Mix 1 mL of stock with 1 mL of water and analyze immediately (t=0).

    • Blank Controls: Subject vials containing only the stressor solutions (e.g., HCl, NaOH) to the same conditions to identify any artifacts.

  • Sample Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Inject onto the HPLC system. A typical mobile phase for quercetin analysis is a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[11][16]

    • Monitor at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~350-370 nm).

  • Data Analysis: Compare the chromatograms of stressed samples to the unstressed control. Calculate the percentage degradation and note the retention times and peak areas of any new peaks (degradation products). Aim for 5-20% degradation for optimal results.[14]

Table 2: Summary of Typical Forced Degradation Conditions

Stress Type Condition Typical Duration
Acid Hydrolysis 0.1 M HCl at 60-80°C 2 - 6 hours
Base Hydrolysis 0.1 M NaOH at RT 30 - 120 minutes
Oxidation 3% - 6% H₂O₂ at RT 2 - 24 hours
Thermal 80°C in solution 4 - 48 hours

| Photolytic | ICH Q1B compliant chamber | 24 - 72 hours |

Visualizations

The following diagrams illustrate key experimental and logical flows relevant to working with this compound.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) protect Protect from Light (Amber Vials) stock->protect aliquot Aliquot Stock Solution protect->aliquot acid Acid Stress (0.1 M HCl, 60°C) aliquot->acid base Base Stress (0.1 M NaOH, RT) aliquot->base oxi Oxidative Stress (3% H2O2, RT) aliquot->oxi thermal Thermal Stress (80°C) aliquot->thermal photo Photolytic Stress (ICH Chamber) aliquot->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxi->neutralize thermal->neutralize photo->neutralize hplc Analyze via HPLC-DAD neutralize->hplc data Compare Chromatograms & Calculate Degradation hplc->data

Caption: Workflow for a forced degradation stability study.

G cluster_cell Cellular Environment cluster_quercetin Mechanism of Action ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress & Damage ROS->OxidativeStress Q Quercetin Derivative Scavenge Direct ROS Scavenging Q->Scavenge Nrf2 Nrf2 Activation Q->Nrf2 Scavenge->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Enzymes->ROS

Caption: Simplified antioxidant signaling pathways for Quercetin.

References

Troubleshooting low yield of "Quercetin 3-Caffeylrobinobioside" isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the isolation of Quercetin 3-Caffeylrobinobioside, a flavonoid glycoside sourced from plants such as Callicarpa bodinieri.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial crude extract shows a very low concentration of the target compound. What are the likely causes and how can I improve the extraction efficiency?

A1: Low extraction efficiency is a common issue stemming from several factors, from the starting material to the extraction methodology.

Troubleshooting Steps:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary significantly based on the plant's age, harvest time, and storage conditions. Ensure you are using high-quality, properly identified plant material.

  • Extraction Solvent: The polarity of the extraction solvent is critical. Flavonoid glycosides are generally more polar than their aglycone counterparts. While ethanol (B145695) and methanol (B129727) are common choices, the ideal solvent system may be a specific ratio of alcohol and water.[1] Consider performing small-scale trial extractions with different solvent systems (e.g., 70% ethanol, 80% methanol) to determine the optimal conditions.

  • Extraction Method: The chosen extraction method can significantly impact yield.

    • Maceration: This simple technique may not be efficient enough for complete extraction.

    • Soxhlet Extraction: While thorough, the prolonged heat can lead to the degradation of thermally sensitive compounds.[2]

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can enhance extraction efficiency and reduce extraction time and solvent consumption.

  • Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration.

Q2: I am experiencing significant sample loss during the purification process. What are the common pitfalls in flavonoid glycoside purification?

A2: Sample loss during purification can occur at various stages, from solvent evaporation to irreversible adsorption on chromatographic media.

Troubleshooting Steps:

  • Solvent Evaporation: When concentrating your extract, use a rotary evaporator at a controlled temperature (typically below 40°C) to prevent thermal degradation. For smaller volumes, a gentle stream of nitrogen gas is a good alternative.

  • Column Chromatography:

    • Irreversible Adsorption: Flavonoid glycosides, being polar, can sometimes irreversibly adsorb to silica (B1680970) gel.[2] If this is suspected, consider using a different stationary phase like reversed-phase C18 silica or Sephadex LH-20.

    • Column Overloading: Overloading the column with crude extract is a primary cause of poor separation and subsequent loss of pure fractions. Reduce the sample load to improve resolution.

    • Multiple Chromatographic Steps: Each purification step inevitably leads to some sample loss. Streamline your workflow where possible. For instance, an initial purification on a macroporous resin column can enrich the flavonoid fraction before proceeding to more refined techniques like preparative HPLC.[3]

Q3: My HPLC analysis shows poor peak shape (e.g., tailing or broadening) for this compound. How can I improve the chromatography?

A3: Poor peak shape in HPLC is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column health.

Troubleshooting Steps:

  • Mobile Phase pH: The phenolic hydroxyl groups in flavonoids can interact with residual silanol (B1196071) groups on the C18 stationary phase, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress this interaction and improve peak shape.[2][4]

  • Column Overload: Injecting a sample that is too concentrated can cause peak broadening and tailing.[4] Dilute your sample and re-inject to see if the peak shape improves.

  • Column Contamination: If the column is contaminated with strongly retained compounds from previous injections, it can affect the peak shape of your analyte. Flush the column with a strong solvent to clean it. If the problem persists, the column may need replacement.[4]

  • Choice of Organic Solvent: Switching between acetonitrile (B52724) and methanol as the organic modifier in your mobile phase can alter the selectivity of the separation and may improve peak shape and resolution.[4]

Q4: I am struggling to separate this compound from other structurally similar flavonoid glycosides. What strategies can I employ for better resolution?

A4: Co-elution of structurally similar compounds is a significant challenge in the purification of natural products.

Troubleshooting Steps:

  • Optimize the HPLC Gradient: A shallower gradient during the elution of your target compound can significantly improve the resolution between closely eluting peaks.[4]

  • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds like flavonoids.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating the problem of irreversible adsorption. It is particularly effective for the preparative separation of polar compounds like flavonoid glycosides from complex mixtures.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoid Glycosides

Extraction MethodSolventTemperature (°C)Extraction Time (hours)Relative Yield (%)
Maceration70% Ethanol254865
Soxhlet95% Ethanol801285
Ultrasound-Assisted70% Methanol40195

Note: These are representative values for flavonoid glycosides and the optimal conditions for this compound may vary.

Table 2: Typical Preparative HPLC Parameters for Flavonoid Glycoside Purification

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 254 nm and 365 nm
Injection Volume 1-5 mL (depending on concentration)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Callicarpa bodinieri

  • Preparation of Plant Material: Dry the leaves of Callicarpa bodinieri at 40°C for 48 hours and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L beaker.

    • Add 1 L of 70% ethanol.

    • Place the beaker in an ultrasonic bath and sonicate at 40°C for 1 hour.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Initial Purification with Macroporous Resin:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with 70% ethanol.

    • Concentrate the eluate to dryness.

  • Sephadex LH-20 Chromatography:

    • Dissolve the enriched flavonoid fraction in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing the target compound and concentrate them.

    • Further purify the sample using a preparative HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid (refer to Table 2 for starting conditions).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Visualizations

experimental_workflow start Dried Plant Material (Callicarpa bodinieri) extraction Ultrasound-Assisted Extraction (70% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract resin_column Macroporous Resin Chromatography crude_extract->resin_column enriched_fraction Enriched Flavonoid Fraction resin_column->enriched_fraction sephadex_column Sephadex LH-20 Chromatography enriched_fraction->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Compound Stability start Low Yield of Pure Compound extraction_efficiency Low Extraction Efficiency? start->extraction_efficiency sample_loss Significant Sample Loss? start->sample_loss degradation Compound Degradation? start->degradation optimize_solvent Optimize Solvent System (e.g., Ethanol/Water Ratio) extraction_efficiency->optimize_solvent Yes change_method Change Extraction Method (e.g., to UAE) extraction_efficiency->change_method Yes check_adsorption Irreversible Adsorption on Column? sample_loss->check_adsorption Yes poor_resolution Poor Resolution/Co-elution? sample_loss->poor_resolution Yes switch_stationary_phase Switch to C18 or Sephadex check_adsorption->switch_stationary_phase Yes optimize_hplc Optimize HPLC Gradient/Stationary Phase poor_resolution->optimize_hplc Yes control_temp Control Temperature during Evaporation/Storage degradation->control_temp Yes avoid_harsh_ph Avoid Strong Acids/Bases degradation->avoid_harsh_ph Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing with flavonoid compounds, specifically focusing on complex glycosides like Quercetin (B1663063) 3-Caffeylrobinobioside, during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Troubleshooting Guide: Quercetin 3-Caffeylrobinobioside Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of quantitative analysis.[1] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to diagnosing and resolving this problem.

Is it a single peak or are all peaks tailing?

  • If all peaks are tailing: This often points to a physical or mechanical issue in the HPLC system.[3]

    • Possible Cause: Column contamination or blockage.[4][5] Particulate matter from the sample or mobile phase can accumulate on the column inlet frit, distorting the flow path and affecting all peaks.[3]

    • Solution:

      • Reverse-flush the column with a strong, compatible solvent.[6]

      • If flushing doesn't work, the column may need to be replaced.[6]

      • To prevent recurrence, always filter samples and mobile phases. The use of a guard column is also highly recommended.[5]

  • If only the this compound peak (or a few specific peaks) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[3]

Systematic Troubleshooting for Single Peak Tailing:

Step 1: Evaluate the Mobile Phase

The mobile phase composition, especially its pH, is critical for controlling the peak shape of ionizable compounds like flavonoids.

  • Incorrect Mobile Phase pH: The numerous hydroxyl groups in flavonoids like this compound can ionize depending on the mobile phase pH. Secondary interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based column packing are a primary cause of peak tailing.[2][7]

    • Solution: For acidic compounds like flavonoids, lower the mobile phase pH. An acidic mobile phase (e.g., pH 2.5-3.5) using an additive like formic acid, acetic acid, or trifluoroacetic acid will suppress the ionization of both the flavonoid's hydroxyl groups and the column's silanol groups, leading to a sharper, more symmetrical peak.[7]

  • Inadequate Buffer Strength: A buffer at too low a concentration may not effectively control the mobile phase pH throughout the analysis.[8]

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[7]

Step 2: Assess the Stationary Phase (Column)

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of C18 columns can interact with the polar hydroxyl groups of flavonoids, causing peak tailing.[2]

    • Solution:

      • Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups.[1][7]

      • Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silanol groups.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample.[5]

Step 3: Examine the Sample and Injection Parameters

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more organic content) than the initial mobile phase, it can cause peak distortion, including tailing.[9]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.[8]

  • Sample Matrix Effects: Complex sample matrices can contain components that interact with the column and cause peak tailing.[5]

    • Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is the phenomenon where a chromatographic peak is not symmetrical, having a "tail" that extends from the peak maximum. This is problematic because it can make it difficult to accurately integrate the peak area for quantification and can obscure smaller, nearby peaks.[1]

Q2: What are the chemical properties of this compound that might contribute to peak tailing?

A2: this compound is a large, polar molecule with multiple hydroxyl groups. These hydroxyl groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, leading to peak tailing.[2] The solubility of quercetin and its glycosides can also be limited in highly aqueous mobile phases, which can affect peak shape.[10][11]

Q3: Can the HPLC system itself cause peak tailing?

A3: Yes. "Extra-column effects" such as excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[1][6] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

Q4: How does temperature affect peak shape for flavonoids?

A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be aware of the thermal stability of your analyte. While moderate increases in temperature can be beneficial, excessive heat can cause degradation of compounds like quercetin.[12]

Q5: Are there any additives I can use in my mobile phase to reduce tailing?

A5: Besides acids to control pH, small amounts of a chelating agent like EDTA can sometimes be beneficial. Flavonoids can chelate metal ions that may be present in the sample or leached from the HPLC system, and these interactions can contribute to peak tailing.[8]

Data Presentation

Table 1: Recommended Starting Conditions for RP-HPLC Analysis of Quercetin Glycosides

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 1.8-5 µm particle sizeMinimizes silanol interactions.[7]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidSuppresses ionization of analyte and silanols.[13][14]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid or Acetic AcidOrganic modifier for elution.
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute the analyteTo achieve good separation and peak shape.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)Standard flow rates for analytical HPLC.
Column Temp. 25 - 40 °CTo improve efficiency and reduce backpressure.[14]
Detection UV-Vis at the absorbance maximum of the analyte (e.g., ~254 nm or ~370 nm for flavonoids)For optimal sensitivity.[13][14]
Injection Vol. 1 - 10 µLTo avoid column overload.
Sample Diluent Initial mobile phase compositionTo prevent peak distortion.[8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of formic acid to the water.

  • Mix thoroughly.

  • Degas the solution using sonication or vacuum filtration.

  • Repeat the process for the organic mobile phase (e.g., acetonitrile or methanol).

Protocol 2: Sample Preparation
  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a minimal amount of a strong solvent like methanol or DMSO.[10][11]

  • Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.[5]

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks yes_all Yes all_peaks->yes_all no_single No, only specific peaks all_peaks->no_single check_column Check for Column Contamination / Blockage - Reverse flush column - Replace guard column - Replace column yes_all->check_column check_mobile_phase Evaluate Mobile Phase - Check pH (lower to 2.5-3.5) - Increase buffer strength no_single->check_mobile_phase resolved Problem Resolved check_column->resolved check_stationary_phase Assess Stationary Phase - Use end-capped column - Check for column overload check_mobile_phase->check_stationary_phase check_sample Examine Sample & Injection - Match sample solvent to mobile phase - Implement sample cleanup (SPE) check_stationary_phase->check_sample check_sample->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: Chemical interactions leading to peak tailing.

References

Matrix effects in LC-MS analysis of "Quercetin 3-Caffeylrobinobioside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of complex flavonoid glycosides like "Quercetin 3-Caffeylrobinobioside".

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Quercetin (B1663063) 3-Caffeylrobinobioside?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of the sample matrix (e.g., salts, lipids, proteins from biological fluids, or other phytochemicals from plant extracts) can interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][2][3][4]

Q2: How can I detect and quantify matrix effects in my LC-MS analysis?

A2: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a constant flow of the analyte solution into the MS detector post-column, while a blank, extracted matrix sample is injected onto the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike Method: This is the "gold standard" for quantifying matrix effects.[2][6] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat (pure) solvent. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q3: What are the most effective strategies to minimize or eliminate matrix effects?

A3: A multi-pronged approach is often necessary to combat matrix effects. Key strategies include:

  • Sample Preparation: Implementing a more rigorous sample cleanup procedure is one of the most effective ways to remove interfering matrix components.[1] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can significantly reduce matrix effects.[1][7]

  • Chromatographic Optimization: Modifying your LC method to achieve better separation between this compound and interfering compounds can prevent co-elution and, consequently, matrix effects.[1][3] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of Internal Standards: The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[3][8][9][10] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to co-elute and behave similarly to the analyte.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects, leading to more accurate quantification.[1]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3][11]

Troubleshooting Guide

Problem 1: Poor peak shape and resolution for this compound.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for flavonoid glycosides. Acidic additives like formic acid (0.1-0.2%) can improve peak shape.[12]
Injection Solvent Mismatch Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Wash the column according to the manufacturer's instructions or replace the guard column.

Problem 2: Low signal intensity or high signal variability for this compound.

Possible Cause Troubleshooting Step
Ion Suppression Conduct a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up or optimize chromatographic separation to move the analyte peak away from these regions.[12]
Suboptimal MS Parameters Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound.
In-source Fragmentation The glycosidic bond may be labile. Reduce the fragmentor or collision energy to minimize in-source fragmentation.[12]
Analyte Degradation Flavonoids can be unstable. Ensure proper sample handling and storage conditions. Consider the stability of the compound in the chosen solvents and at different temperatures.[13][14]

Problem 3: Difficulty in differentiating between isomeric flavonoid glycosides.

Possible Cause Troubleshooting Step
Co-elution of Isomers Optimize the chromatographic method by trying different columns, mobile phases, or gradient profiles to achieve baseline separation.
Insufficient Fragmentation Information Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer. The position of the glycosidic linkage can influence the relative abundance of fragment ions, aiding in identification.[12]

Quantitative Data Summary

The following table summarizes typical matrix effect values observed for quercetin and its derivatives in various matrices, which can serve as a reference for what to expect during the analysis of this compound.

Analyte Matrix Matrix Effect (%) Reference
QuercetinRat Serum91.40 - 106.41[15]
RutinRat Serum88.28[16]
HyperosideGreen Coffee Beans95.11[16]
QuercitrinGreen Coffee Beans99.87[16]
IsorhamnetinGreen Coffee Beans98.21[16]
Quercetin-3-glucouronideGreen Coffee Beans102.89[16]
QuercetinMilk1.8 - 2.8[17]
Various BioflavonoidsFood Samples-44 to -0.5[18]

Note: A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Extract at least five different lots of blank matrix. After the final evaporation step, spike the dried extract with the same amount of this compound as in Set A and reconstitute.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound before initiating the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

  • Condition the SPE Cartridge: Use a C18 cartridge. Condition it by passing methanol (B129727) followed by water through the cartridge.[12]

  • Load the Sample: Load the filtered plant extract onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with water or a low percentage of an organic solvent to remove polar impurities.[12]

  • Elute the Analyte: Elute the flavonoid glycosides with a suitable solvent like methanol or acetonitrile.[12]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[12]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start Inconsistent or Inaccurate Quantitative Results check_me Suspect Matrix Effects? start->check_me qualitative Qualitative Assessment: Post-Column Infusion check_me->qualitative Yes quantitative Quantitative Assessment: Post-Extraction Spike qualitative->quantitative sample_prep Optimize Sample Prep (SPE, LLE) quantitative->sample_prep Matrix Effect > 15% chromatography Optimize Chromatography sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std calibration Matrix-Matched Calibration internal_std->calibration revalidate Re-evaluate Matrix Effect calibration->revalidate revalidate->sample_prep Still Unacceptable final Accurate & Reliable Results revalidate->final Matrix Effect < 15%

Caption: A workflow for identifying, assessing, and mitigating matrix effects in LC-MS analysis.

SPETroubleshooting cluster_conditioning Conditioning Step cluster_loading Loading Step cluster_washing Washing Step cluster_elution Elution Step start Low Recovery or Poor Cleanup with SPE cond_check Proper Solvent Activation? start->cond_check cond_sol Ensure complete wetting of sorbent. Use appropriate solvent (e.g., Methanol). cond_check->cond_sol No load_check Sample Breakthrough? cond_check->load_check Yes end_node Optimized SPE Protocol cond_sol->end_node load_sol Decrease sample load volume or concentration. Ensure pH is optimal for analyte retention. load_check->load_sol Yes wash_check Analyte Loss During Wash? load_check->wash_check No load_sol->end_node wash_sol Use a weaker wash solvent. Decrease organic content in wash. wash_check->wash_sol Yes elute_check Incomplete Elution? wash_check->elute_check No wash_sol->end_node elute_sol Use a stronger elution solvent. Increase elution volume. elute_check->elute_sol Yes elute_check->end_node No elute_sol->end_node

Caption: A troubleshooting guide for common issues encountered during Solid-Phase Extraction (SPE).

References

"Quercetin 3-Caffeylrobinobioside" stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quercetin (B1663063) 3-Caffeylrobinobioside under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

Researchers may encounter several challenges when working with complex flavonoid glycosides like Quercetin 3-Caffeylrobinobioside. This guide addresses common issues related to compound stability.

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution. Inappropriate pH: Flavonoids, particularly the aglycone quercetin, are known to be unstable in neutral to alkaline conditions.Maintain the pH of your solutions in the acidic range (ideally below 6.0) to minimize degradation. Use appropriate buffer systems (e.g., citrate (B86180) or acetate (B1210297) buffers) to ensure stable pH.
Elevated temperature: Thermal degradation can lead to the hydrolysis of the glycosidic bond and oxidation of the flavonoid structure.Prepare solutions fresh and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage). Avoid prolonged exposure to ambient or elevated temperatures during experiments.
Presence of oxidative agents: Dissolved oxygen or other oxidizing agents in the solvent can accelerate the degradation of the phenolic structure.Use degassed solvents for preparing solutions. Consider adding antioxidants, such as ascorbic acid, to your buffer systems if compatible with your experimental design.
Enzymatic degradation: If working with biological samples or cell cultures, endogenous enzymes like glycosidases may cleave the sugar moiety.For in vitro assays, consider using purified enzyme inhibitors or heat-inactivated media where appropriate. It is also advisable to perform stability controls of the compound in the specific biological matrix.
Inconsistent results between experimental replicates. Variable pH of solutions: Small fluctuations in pH can significantly impact the stability of the compound, leading to variability in results.Ensure accurate and consistent preparation of buffer solutions. Calibrate your pH meter regularly and verify the pH of each batch of buffer.
Inconsistent storage conditions: Differences in storage temperature or exposure to light can lead to varying levels of degradation between samples.Adhere to a strict storage protocol. Store all stock and working solutions under the same temperature and light-protected conditions.
Precipitation of the compound. Poor solubility: Quercetin and its glycosides can have limited solubility in aqueous solutions, especially at higher concentrations.
Appearance of unexpected peaks in HPLC chromatograms. Degradation products: The additional peaks are likely due to the hydrolysis of the glycosidic or caffeoyl ester bonds, or oxidation of the quercetin aglycone.Characterize the degradation products using mass spectrometry (LC-MS) to understand the degradation pathway. This information can help in optimizing experimental conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures will accelerate the degradation of this compound. The primary degradation pathways at higher temperatures are the hydrolysis of the glycosidic bond, releasing the robinobiose sugar and the quercetin aglycone, and the hydrolysis of the caffeoyl ester. The quercetin aglycone itself is also prone to thermal degradation. For optimal stability, it is recommended to handle and store the compound at low temperatures.

Q3: What is the likely role of the caffeoyl and robinobioside moieties in the stability of the molecule?

A3: The robinobioside moiety, being a disaccharide, is expected to increase the water solubility of the compound compared to the quercetin aglycone. Glycosylation generally enhances the stability of flavonoids. The caffeoyl group, an acylated phenolic acid, may also influence stability. Acylation of flavonoid glycosides has been shown in some cases to improve their stability.

Q4: What are the primary degradation products I should expect to see?

A4: The primary degradation products would likely be:

  • Quercetin 3-robinobioside: resulting from the hydrolysis of the caffeoyl ester bond.

  • Quercetin: resulting from the complete hydrolysis of the glycosidic linkage.

  • Caffeic acid and Robinobiose: as free molecules upon hydrolysis.

  • Further oxidation products of the quercetin aglycone.

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the most suitable technique. This method allows for the separation and quantification of the parent compound from its potential degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.

Data on Stability of a Related Compound

Since no specific stability data for this compound is publicly available, the following table presents data on the stability of a structurally related compound, Rutin (Quercetin-3-O-rutinoside) , to provide a general understanding of how a quercetin diglycoside behaves under forced degradation conditions.

Stress ConditionReagent/TemperatureDuration% Degradation of RutinReference
Acidic Hydrolysis 0.1 M HCl24 hours~15%[1]
Alkaline Hydrolysis 0.1 M NaOH24 hours~30%[1]
Neutral Hydrolysis Water24 hours~5%[1]
Oxidative 3% H₂O₂24 hours~25%[1]
Thermal 60°C24 hours~10%[1]
Photolytic UV light24 hours~20%[1]

Note: This data is for Rutin and should be used as a general guide. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or DMSO.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for various time points. After incubation, neutralize the solution with 0.1 M HCl.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for various time points.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for various time points.

  • Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 60°C) for a defined period. Also, incubate the stock solution at 60°C.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample by a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (likely around 280 nm and 330 nm).

  • Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability pH pH Quercetin_3_Caffeylrobinobioside Quercetin_3_Caffeylrobinobioside pH->Quercetin_3_Caffeylrobinobioside Temperature Temperature Temperature->Quercetin_3_Caffeylrobinobioside Light Light Light->Quercetin_3_Caffeylrobinobioside Oxygen Oxygen Oxygen->Quercetin_3_Caffeylrobinobioside Enzymes Enzymes Enzymes->Quercetin_3_Caffeylrobinobioside Degradation_Products Degradation_Products Quercetin_3_Caffeylrobinobioside->Degradation_Products Degradation

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (pH, Temp, Light, etc.) Stock_Solution->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: General workflow for a forced degradation study.

References

Selecting appropriate solvents for "Quercetin 3-Caffeylrobinobioside" stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information for selecting appropriate solvents and preparing stock solutions of "Quercetin 3-Caffeylrobinobioside".

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent.[1] Other suitable organic solvents include pyridine, methanol, and ethanol.[2][3]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: A concentration of up to 100 mg/mL (163.79 mM) in DMSO has been reported.[1] Achieving this concentration may require gentle warming and/or sonication to facilitate dissolution.[4] It is also crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can negatively impact solubility.[1]

Q3: How should I store stock solutions of this compound?

A3: For long-term stability, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed vials and protected from light.[1]

Q4: My this compound stock solution in DMSO appears cloudy or has precipitated after storage. What should I do?

A4: If precipitation is observed, you can attempt to redissolve the compound by gently warming the vial (not exceeding 40°C) and sonicating for 10-15 minutes. However, if the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and reproducible experimental results.

Q5: What is the stability of this compound in aqueous solutions or cell culture media?

A5: Flavonoids, in general, can be unstable in aqueous solutions and cell culture media, particularly at physiological pH and temperature, due to oxidation and degradation. It is highly recommended to prepare fresh dilutions from the frozen stock solution for each experiment and use them immediately.

Data Presentation: Solvent Selection for this compound

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) High100163.79Ultrasonic treatment may be required. Use of anhydrous DMSO is recommended.[1]
Pyridine SolubleData not availableData not availableListed as a suitable solvent.[2][3]
Methanol SolubleData not availableData not availableListed as a suitable solvent.[2][3]
Ethanol SolubleData not availableData not availableListed as a suitable solvent.[2][3]
Water Poorly SolubleData not availableData not availableFlavonoid glycosides generally have low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes at room temperature. Gentle warming up to 37°C can also be applied.

  • Visually inspect the solution to ensure there are no visible particles and the solution is clear.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Mandatory Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to prepare this compound solution stock_solution High-concentration stock solution needed? start->stock_solution dmso Use DMSO (up to 100 mg/mL) stock_solution->dmso Yes other_solvents Consider Ethanol or Methanol (qualitative solubility) stock_solution->other_solvents No dissolution_issues Dissolution issues? dmso->dissolution_issues other_solvents->dissolution_issues troubleshoot_dissolution Warm gently (≤ 37°C) and/or sonicate dissolution_issues->troubleshoot_dissolution Yes storage Store aliquots at -20°C or -80°C dissolution_issues->storage No troubleshoot_dissolution->storage end End: Solution ready for use storage->end

Caption: Solvent selection workflow for this compound.

Troubleshooting Guide: Precipitation Issues

A common challenge when working with stock solutions prepared in organic solvents is the precipitation of the compound upon dilution into an aqueous buffer for experiments.

Troubleshooting_Precipitation Troubleshooting Precipitation of this compound start Precipitation observed after diluting stock in aqueous buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Decrease the final working concentration check_concentration->lower_concentration Yes check_mixing Was the mixing technique correct? check_concentration->check_mixing No end End: Clear working solution obtained lower_concentration->end correct_mixing Add stock solution dropwise to vigorously stirring buffer check_mixing->correct_mixing No check_solvent_percentage Is the final organic solvent percentage too low? check_mixing->check_solvent_percentage Yes correct_mixing->end increase_solvent Increase organic solvent percentage (check experimental tolerance) check_solvent_percentage->increase_solvent Yes consider_solubilizer Consider using a solubilizing agent (e.g., cyclodextrins), if compatible check_solvent_percentage->consider_solubilizer No increase_solvent->end consider_solubilizer->end

Caption: Troubleshooting workflow for precipitation issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Quercetin 3-O-glucoside and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

An important note to our readers: Initial research efforts to compare Quercetin (B1663063) 3-Caffeylrobinobioside and Quercetin 3-O-glucoside revealed a significant lack of publicly available experimental data on the biological activities of Quercetin 3-Caffeylrobinobioside. Consequently, a direct, data-driven comparison as originally intended is not feasible at this time.

In lieu of this, we present a comprehensive and scientifically robust comparison between Quercetin 3-O-glucoside and its well-studied parent compound, Quercetin . This guide will provide researchers, scientists, and drug development professionals with a detailed analysis of their comparative bioactivities, focusing on antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Activity

The primary distinction in the biological activity between Quercetin and its 3-O-glucoside derivative lies in the glycosylation at the 3-position of the C-ring. This structural modification significantly influences the compounds' bioavailability and, in many in vitro assays, can affect their potency. Generally, the aglycone form, Quercetin, tends to exhibit more potent antioxidant and anticancer activities in vitro. This is often attributed to the free hydroxyl group at the 3-position, which is believed to be crucial for radical scavenging. However, the glycoside form may have altered solubility and bioavailability in vivo.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of Quercetin 3-O-glucoside and Quercetin.

Table 1: Antioxidant Activity
CompoundAssayIC50 / RC50 / EC50Cell Line / ModelReference
Quercetin 3-O-glucoside DPPH Radical ScavengingRC50: 22 µg/mL-[1]
Quercetin DPPH Radical ScavengingIC50: 19.17 µg/mL-[2]
Quercetin 3-O-glucoside ABTS Radical ScavengingEC50: 68.8 µM-[3][4]
Quercetin ABTS Radical Scavenging---
Quercetin 3-O-glucoside AChE InhibitionIC50: 1.331 µM-[5]
Quercetin AChE Inhibition--[5]
Quercetin 3-O-glucoside ACE InhibitionIC50: 59.3 µM-[5]
Quercetin ACE Inhibition--[5]

IC50: Half maximal inhibitory concentration. RC50: Concentration that reduces the radical by 50%. EC50: Half maximal effective concentration. A lower value indicates higher potency.

Table 2: Anti-inflammatory Activity
CompoundAssayEffectCell Line / ModelReference
Quercetin 3-O-glucoside Lipoxygenase Inhibition75.3 ± 1.6% inhibition at 10 mM-[3][4]
Quercetin 3-O-glucoside Hyaluronidase Inhibition67.4 ± 4.0% inhibition at 2 mM-[3][4]
Quercetin 3-O-glucoside ROS, NO, and IL-6 ProductionSuppressionLPS-stimulated RAW264.7 cells[3][4]
Quercetin TNF-α ProductionInhibitionLPS-stimulated human cells[6]
Quercetin IL-6 ProductionInhibitionLPS-stimulated human cells[6]
Table 3: Cytotoxic Activity
CompoundCell LineIC50Reference
Quercetin 3-O-glucoside Caco-2 (Colon Carcinoma)79 µg/mL[7]
Quercetin 3-O-glucoside HepG2 (Liver Carcinoma)150 µg/mL[7]
Quercetin 3-O-glucoside HEK293 (Non-cancerous)186 µg/mL[7]
Quercetin HT29 (Colon Carcinoma)Dose-dependent cytotoxicity (15-120 µM)[8]
Quercetin Caco-2 (Colon Carcinoma)Dose-dependent cytotoxicity (15-120 µM)[8]

Experimental Methodologies

This section provides an overview of the experimental protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (Quercetin 3-O-glucoside or Quercetin) in a suitable solvent.

  • Add the test compound solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The RC50 or IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare various concentrations of the test compounds.

  • Add the test compound solutions to the diluted ABTS•+ solution.

  • After a specific incubation time, measure the absorbance at the designated wavelength.

  • Calculate the percentage of inhibition of ABTS•+ and determine the EC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the mechanisms of action and the methodologies employed.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound1 Quercetin 3-O-glucoside Antioxidant Antioxidant Assays (DPPH, ABTS) Compound1->Antioxidant AntiInflammatory Anti-inflammatory Assays (LOX, Hyaluronidase, Cytokine levels) Compound1->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound1->Cytotoxicity Compound2 Quercetin Compound2->Antioxidant Compound2->AntiInflammatory Compound2->Cytotoxicity IC50 IC50/EC50/RC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 Stats Statistical Analysis IC50->Stats

Caption: A generalized workflow for the comparative analysis of the biological activities of quercetin and its glucoside.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Quercetin Quercetin & Quercetin 3-O-glucoside Quercetin->IKK inhibition Quercetin->NFkB inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a key target in the anti-inflammatory action of quercetin and its derivatives.

References

Comparative Antioxidant Capacity of Quercetin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of various quercetin (B1663063) derivatives, offering researchers, scientists, and drug development professionals a valuable resource for evaluating these compounds. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Data Summary: Antioxidant Activity of Quercetin and Its Derivatives

The antioxidant capacity of quercetin and its derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for quercetin and several of its common derivatives from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution, as variations in experimental conditions can influence the results.

CompoundDerivative TypeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Quercetin Aglycone4.60 ± 0.348.0 ± 4.4[1]
47.20-[2]
Quercitrin (Quercetin-3-O-rhamnoside)Glycoside> 30 (weak activity)-[3]
Isoquercitrin (Quercetin-3-O-glucoside)Glycoside> 30 (weak activity)-[3]
Rutin (Quercetin-3-O-rutinoside)Glycoside--
Quercetin-3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) Glycoside< 30 (stronger than quercetin)-[3]
Quercetin-3-O-β-(2″-galloyl)-glucopyranoside (QGG) Glycoside< 30 (stronger than quercetin)-[3]
Quercetin-3',5-dimethyl ether Methyl Ether119.27-[2]
Tamarixetin (4'-O-methylquercetin)Methyl EtherLower than quercetin glycosides-[4]
Isorhamnetin (3'-O-methylquercetin)Methyl EtherLower than quercetin glycosides-[4]

Note: The antioxidant activity of quercetin derivatives is influenced by their structural features. Generally, the aglycone form (quercetin) exhibits high antioxidant activity due to the presence of free hydroxyl groups.[1] Glycosylation, particularly at the 3-hydroxyl position, can decrease the antioxidant capacity.[5] However, the type and position of the sugar moiety can have nuanced effects on the antioxidant mechanism.[1] Methylation of the hydroxyl groups also tends to reduce the antioxidant activity.[2][4] Interestingly, some complex glycosides like QGR and QGG have shown stronger antioxidant activity than quercetin itself.[3]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are representative of the methods used to generate the data in the summary table.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Preparation of Test Samples: Quercetin and its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain various concentrations.

  • Reaction Mixture: A specific volume of each test sample concentration is mixed with a fixed volume of the DPPH solution. A control sample containing the solvent and DPPH solution without the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a maximum absorbance at 734 nm. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Quercetin and its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A small volume of each test sample concentration is added to a fixed volume of the diluted ABTS•+ working solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The antioxidant effects of quercetin and its derivatives are not limited to direct radical scavenging. They also modulate key cellular signaling pathways involved in the endogenous antioxidant defense system.

Nrf2 Signaling Pathway Activation by Quercetin

Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of inducers like quercetin can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin ROS ↑ ROS Quercetin->ROS induces mild Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub leads to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Quercetin-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway Inhibition by Quercetin

Quercetin can also exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin can interfere with this process at multiple steps.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_IkB->NFkB_cyto releases pIkB p-IκB NFkB_IkB->pIkB Ub_Degradation Ubiquitination & Proteasomal Degradation pIkB->Ub_Degradation Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuc->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Quercetin Quercetin Quercetin->IKK inhibits Experimental_Workflow start Start sample_prep Sample Preparation (Quercetin & Derivatives) start->sample_prep assay_selection Antioxidant Assay Selection (DPPH, ABTS, etc.) sample_prep->assay_selection protocol_dev Protocol Optimization assay_selection->protocol_dev data_acq Data Acquisition (Spectrophotometry) protocol_dev->data_acq data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_acq->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion & Reporting comparison->conclusion

References

A Comparative Guide to Quercetin 3-Caffeylrobinobioside and Alternative Reference Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the quantification of flavonoids, the selection of an appropriate reference standard is paramount for accurate and reproducible results. This guide provides a comparative overview of the Quercetin (B1663063) 3-Caffeylrobinobioside reference standard and its common alternatives, supported by experimental data and detailed analytical protocols.

Overview of Quercetin 3-Caffeylrobinobioside

This compound is a complex flavonoid glycoside. While commercially available as a reference standard, it is a more specialized and less commonly cited standard in routine HPLC analysis compared to other quercetin derivatives.

Alternative Reference Standards

Due to the limited availability of extensive public performance data for this compound, this guide focuses on a comparison with structurally related and more widely used flavonoid reference standards:

  • Quercetin: The aglycone backbone of many flavonoid glycosides, widely used as a primary reference standard.

  • Rutin (B1680289) (Quercetin 3-O-rutinoside): A common quercetin glycoside found in many plants.

  • Quercetin 3-glucoside (Isoquercitrin): Another prevalent glycosidic form of quercetin.

Data Presentation: Comparison of Reference Standards

The following table summarizes the key characteristics and reported HPLC validation parameters for this compound and its alternatives. Data for the alternative standards have been compiled from various published analytical method validation studies.

Parameter This compound Quercetin Rutin (Quercetin 3-O-rutinoside) Quercetin 3-glucoside
Molecular Formula C36H36O19C15H10O7C27H30O16C21H20O12
Molecular Weight 772.66 g/mol 302.24 g/mol 610.52 g/mol 464.38 g/mol
Typical Purity (HPLC) ≥98%≥95% - ≥98%[1]≥94%≥90% - ≥98%[2][3]
Linearity Range (µg/mL) Data not readily available5 - 100[3][4]60 - 180[2]4.0 - 60[5]
Correlation Coefficient (r²) Data not readily available>0.999[1][6]>0.995[2]>0.994[5]
LOD (µg/mL) Data not readily available0.046 - 2.28[7][8]6.36[2]1.33[5]
LOQ (µg/mL) Data not readily available0.14 - 6.92[7][8]19.28[2]4.0[5]
Accuracy (% Recovery) Data not readily available88.6 - 110.7%[7]96 - 100.8%[2]93.53 - 103.75%[5]

Experimental Protocols

Below are representative experimental methodologies for the HPLC analysis of flavonoids using a reference standard. These protocols are synthesized from various published studies and should be adapted and validated for specific laboratory conditions and sample matrices.

Preparation of Standard Stock and Working Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the reference standard (Quercetin, Rutin, or Quercetin 3-glucoside) and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or DMSO in a volumetric flask. Use sonication to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve. A typical concentration range for quercetin is 5-100 µg/mL.[1][3]

Sample Preparation (General Procedure for Plant Extracts)
  • Extraction: Accurately weigh a known amount of the powdered plant material and extract it with a suitable solvent (e.g., methanol, ethanol) using techniques like sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

HPLC Chromatographic Conditions

The following are typical starting conditions for the separation of flavonoids. Method optimization is recommended for specific applications.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for complex samples. A common mobile phase consists of:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Flavonoids have characteristic UV absorbance maxima. For quercetin and its glycosides, detection is typically performed around 254 nm and 370 nm.[4]

  • Injection Volume: 10-20 µL

Mandatory Visualization

Signaling Pathway

Quercetin and its glycosides are known to modulate various cellular signaling pathways. The following diagram illustrates the role of quercetin in the Nrf2-Keap1 antioxidant response pathway, a key mechanism for cellular protection against oxidative stress.

Quercetin_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to HPLC_Workflow Start Start Prep_Standard Prepare Reference Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample (e.g., Extraction, Filtration) Start->Prep_Sample HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample->HPLC_Analysis Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC_Analysis->Calibration_Curve from standards Quantification Quantify Analyte in Sample HPLC_Analysis->Quantification from sample Calibration_Curve->Quantification use for Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

A Comparative Guide to Validated Analytical Methods for Flavonoid Glycosides, with a Focus on Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex flavonoid glycosides such as "Quercetin 3-Caffeylrobinobioside," selecting a robust and validated analytical method is paramount. While specific validated methods for every unique glycoside may not be readily available in published literature, a comprehensive understanding of the techniques used for the broader class of quercetin (B1663063) glycosides provides a strong foundation for method development and validation. This guide offers a comparative overview of common analytical techniques, supported by experimental data from various studies on quercetin and its derivatives.

The most prevalent and effective methods for the analysis of flavonoid glycosides include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, primarily Ultraviolet-Visible (UV) spectroscopy and Mass Spectrometry (MS). Ultra-High-Performance Liquid Chromatography (UHPLC) is also increasingly employed for its enhanced resolution and speed.

Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the performance of different analytical techniques based on published validation data for quercetin and related compounds.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Quercetin and its Glycosides

ParameterHPLC-UVLC-MS/MSKey Advantages
Linearity (r²) >0.999[1]>0.998[2]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.00071 - 0.075 µg/mL[3][4]0.03 - 0.04 µg/mL[2]LC-MS/MS generally offers lower detection limits, making it suitable for trace analysis.
Limit of Quantification (LOQ) 0.00215 - 0.10 µg/mL[3][4]0.11 - 0.13 µg/mL[2]LC-MS/MS provides the sensitivity required for quantifying low-level analytes.
Precision (%RSD) < 2%[5]< 10%[2]Both methods demonstrate good precision, with HPLC-UV often showing lower variability in simpler matrices.
Accuracy/Recovery (%) 97.73 - 102.15%[1][3]> 87%[2]Both techniques provide high accuracy, ensuring the reliability of quantitative results.

Table 2: Typical Chromatographic Conditions for Flavonoid Analysis

ParameterHPLC-UV Method for Quercetin[1]UPLC-MS/MS Method for a Quercetin Glycoside[6]
Column Thermo C18 (250 × 4.6 mm, 5µm)Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Methanol (B129727): Acetonitrile (B52724) (50:50 v/v)Acetonitrile and 0.10% formic acid (gradient elution)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 256 nmElectrospray negative ionization in Multiple Reaction Monitoring (MRM) mode
Retention Time 4.186 ± 0.3 minNot specified
Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of quercetin and its glycosides.

1. RP-HPLC Method for the Quantification of Quercetin [1]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Thermo C18 (250 × 4.6 mm, 5µm).

    • Mobile Phase: An isocratic mixture of methanol and acetonitrile (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 256 nm.

  • Standard Preparation: A stock solution of quercetin is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 5-25 µg/mL.

  • Sample Preparation: The sample containing quercetin is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and then injected into the HPLC system.

  • Validation Parameters:

    • Linearity: Assessed by plotting the peak area against the concentration of the standard solutions.

    • Precision: Determined by analyzing replicate injections of a standard solution, with the relative standard deviation (%RSD) of the peak areas calculated.

    • Accuracy: Evaluated through recovery studies by spiking a known amount of quercetin standard into a sample matrix.

2. UPLC-MS/MS Method for the Determination of a Quercetin Glycoside in Rat Plasma [6]

  • Instrumentation: An Ultra-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using acetonitrile and 0.10% formic acid in water.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray negative ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Sample Preparation (Plasma):

    • Plasma samples are thawed.

    • An internal standard (e.g., rutin) is added.

    • Proteins are precipitated by adding a solvent like methanol or acetonitrile.

    • The mixture is centrifuged, and the supernatant is collected.

    • The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase before injection.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of calibration standards prepared in blank plasma.

    • Precision and Accuracy: Determined by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

    • Selectivity: Assessed by analyzing blank plasma from different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and executing analytical method validation.

G cluster_0 Method Development cluster_2 Sample Analysis MD1 Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) MD2 Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD1->MD2 MD3 Optimize Detector Settings (Wavelength, MS parameters) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Precision (Repeatability, Intermediate) V2->V3 V4 Accuracy / Recovery V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Sample Preparation (Extraction, Dilution) V7->SA1 Apply Validated Method SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for Analytical Method Development and Validation.

This guide provides a foundational comparison of analytical methods applicable to "this compound" and other flavonoid glycosides. The selection of the most appropriate method will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. For novel compounds, method development followed by rigorous validation according to ICH guidelines is essential to ensure reliable and accurate results.

References

Comparing in vitro and in vivo effects of "Quercetin 3-Caffeylrobinobioside"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature on "Quercetin 3-Caffeylrobinobioside" did not yield specific studies detailing its in vitro and in vivo biological effects. The available information is limited to its chemical identity (CAS No. 957110-26-8)[1]. Therefore, this guide presents a comparative analysis of the well-researched parent compound, Quercetin (B1663063), for which a substantial body of evidence exists.

Quercetin, a ubiquitous plant-derived flavonoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[2][3] Extensive research, encompassing both laboratory (in vitro) and whole-organism (in vivo) studies, has illuminated its therapeutic potential in a range of pathologies, including cardiovascular disease, cancer, and neuroinflammation.[4][5][6][7] This guide provides a comparative overview of the effects of Quercetin observed in these different experimental settings, supported by experimental data and detailed methodologies.

I. In Vitro Effects of Quercetin

In vitro studies, conducted on isolated cells and tissues, provide crucial insights into the molecular mechanisms underlying Quercetin's biological activities.

Anti-inflammatory Activity

Quercetin has demonstrated significant anti-inflammatory effects in various cell-based assays. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Quercetin was shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8] Another study found that Quercetin dose-dependently inhibited LPS-induced TNF-α production in the blood of healthy volunteers, with a 1µM concentration causing a 23% reduction.[9]

Furthermore, in human coronary artery smooth muscle cells (HCASMC), Quercetin counteracted inflammation associated with vascular calcification by significantly reducing the secretion of IL-6 and TNF-α.[4][10]

Antioxidant Activity

The antioxidant properties of Quercetin are attributed to its ability to scavenge free radicals and chelate metal ions.[11] Its structure, featuring multiple hydroxyl groups, enables it to donate electrons and neutralize reactive oxygen species (ROS).[11] Studies have shown that Quercetin and its metabolites can protect erythrocytes from membrane damage caused by cigarette tar, a source of free radicals.[11]

Anticancer Effects

In vitro studies have revealed the potent chemoprotective activities of Quercetin in various cancer cell lines. It has been shown to reduce proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[2] For instance, in hepatocarcinoma (HCC) cell lines like HepG2, Quercetin has been observed to inhibit cell growth and induce apoptosis.[7]

II. In Vivo Effects of Quercetin

In vivo studies, conducted in animal models, are essential for evaluating the physiological relevance of the effects observed in vitro and for assessing the overall therapeutic potential of Quercetin.

Anti-inflammatory and Cardioprotective Effects

In animal models of cardiovascular disease, Quercetin has demonstrated protective effects. For example, in rats with 5-fluorouracil-induced cardiotoxicity, Quercetin administration at doses of 50 mg/kg and 100 mg/kg showed significant protective effects.[5] Another study in rats found that Quercetin treatment for three weeks lowered blood pressure and prevented myocardial infarction.[5]

Neuroprotective Effects

Quercetin and its derivatives have shown promise in models of neuroinflammation. A systematic review and meta-analysis of in vivo studies concluded that Quercetin treatment statistically reduces pro-inflammatory cytokines and microgliosis in the central nervous system.[6] The neuroprotective effects are thought to be mediated through its antioxidant and anti-apoptotic properties, potentially involving the Nrf2/HO-1 pathways.[6]

Antioxidant Effects

A 4-week Quercetin intervention in healthy volunteers resulted in a significant increase in total plasma antioxidant status.[9] However, it is noteworthy that in this particular study with healthy individuals, the in vivo anti-inflammatory effects were not as pronounced as those observed in vitro, suggesting that the beneficial effects might be more evident in individuals with existing oxidative stress or inflammation.[9]

III. Data Summary

Table 1: Comparison of In Vitro and In Vivo Anti-inflammatory Effects of Quercetin

Parameter In Vitro Model Key Findings In Vivo Model Key Findings
Cytokine Inhibition LPS-stimulated RAW264.7 macrophagesReduced TNF-α, IL-6, IL-1β production[8]Healthy volunteersNo significant change in basal or LPS-induced TNF-α[9]
Cytokine Inhibition Human blood23% reduction in TNF-α at 1µM Quercetin[9]Animal models of neuroinflammationStatistically significant reduction of pro-inflammatory cytokines[6]
Cardioprotection Calcifying vascular smooth muscle cellsReduced IL-6 and TNF-α secretion[4][10]Rat model of cardiotoxicityProtective effects at 50 and 100 mg/kg doses[5]

IV. Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Quercetin for a specified duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

In Vivo Cardioprotection Study in Rats
  • Animal Model: Male Wistar rats are used. Cardiotoxicity is induced by administration of a cardiotoxic agent (e.g., 5-fluorouracil).

  • Treatment: Rats are divided into groups and treated with different doses of Quercetin (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., 14 days).[5]

  • Assessment: At the end of the treatment period, various parameters are evaluated, including electrocardiogram (ECG) readings, blood pressure measurements, and histological analysis of heart tissue to assess for damage.[5]

V. Visualizations

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment iv_start Culture RAW264.7 Macrophages iv_treat Pre-treat with Quercetin iv_start->iv_treat iv_stim Induce inflammation with LPS iv_treat->iv_stim iv_measure Measure Cytokines (ELISA) iv_stim->iv_measure ivv_start Induce Cardiotoxicity in Rats ivv_treat Treat with Quercetin ivv_start->ivv_treat ivv_assess Assess Cardioprotection (ECG, Histology) ivv_treat->ivv_assess

Caption: Experimental workflows for in vitro and in vivo studies of Quercetin.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Quercetin Quercetin NF_kB NF-κB Quercetin->NF_kB Inhibition MyD88 MyD88 TLR4->MyD88 MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines

Caption: Simplified signaling pathway of Quercetin's anti-inflammatory action.

References

A Comparative Guide to the Structural Activity Relationship of Quercetin and its Derivatives, with a Focus on Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of quercetin (B1663063) and its derivatives. While direct experimental data for Quercetin 3-Caffeylrobinobioside is limited in publicly available literature, this document serves as a valuable resource by comparing its predicted activities with well-researched analogues. By examining the biological activities of quercetin, isorhamnetin (B1672294), and tamarixetin (B191864), we can infer the potential therapeutic properties of this compound based on its structural characteristics.

Structural Comparison

The biological activity of flavonoids is intrinsically linked to their chemical structure. Quercetin, a pentahydroxyflavone, forms the backbone for a multitude of derivatives.[1][2] Modifications to the hydroxyl groups, such as glycosylation or methylation, can significantly alter the compound's bioavailability, and in turn, its therapeutic efficacy.[3]

This compound is a complex glycoside of quercetin. Its structure features a caffeyl group and a robinobiose sugar moiety attached at the 3-position of the quercetin backbone.[4][5] For comparative purposes, this guide will focus on the parent compound, quercetin, and two of its well-studied O-methylated derivatives, isorhamnetin and tamarixetin.[6][7]

  • Quercetin: The foundational structure, characterized by five hydroxyl groups which are key to its antioxidant and anti-inflammatory properties.[1]

  • Isorhamnetin: An O-methylated derivative of quercetin, with a methoxy (B1213986) group at the 3'-position.[6][8]

  • Tamarixetin: Another O-methylated derivative, with a methoxy group at the 4'-position.[7][9]

  • Quercetin 3-O-glucuronide: A common metabolite of quercetin where a glucuronic acid is attached at the 3-position.[10][11]

Comparative Biological Activity: Antioxidant and Anti-inflammatory Effects

Quantitative data for the antioxidant and anti-inflammatory activities of quercetin and its derivatives are summarized below. It is important to note the absence of specific experimental data for this compound in the current literature.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µg/mL)H2O2 Scavenging Activity IC50 (µg/mL)
Quercetin 19.17[12]36.22[12]
Isorhamnetin Data not availableData not available
Tamarixetin Data not availableData not available
Ascorbic Acid (Standard) 9.53[12]16.26[12]

Note: IC50 values can vary between studies based on experimental conditions.

Quercetin demonstrates significant radical scavenging activity.[12] The presence of the catechol group in the B-ring of quercetin is crucial for its potent antioxidant effects. While specific IC50 values for isorhamnetin and tamarixetin in these exact assays were not found, studies suggest that methylation of the hydroxyl groups can influence antioxidant potential.[13]

Anti-inflammatory Activity

Quercetin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways. Tamarixetin has been shown to have superior anti-inflammatory properties compared to quercetin in the context of bacterial sepsis, an effect linked to an increase in the production of the anti-inflammatory cytokine IL-10.[14][15][16] Isorhamnetin also exhibits anti-inflammatory and antioxidant effects, contributing to the inhibition of COX-2 expression.[17]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance is measured at a specific wavelength (typically around 517 nm).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[12]

cluster_workflow DPPH Assay Workflow prep Prepare DPPH solution and test compound dilutions mix Mix DPPH solution with test compound prep->mix incubate Incubate in the dark mix->incubate measure Measure absorbance incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

DPPH Radical Scavenging Assay Workflow

Signaling Pathways in Anti-inflammatory Action

Quercetin and its derivatives modulate several key signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[20][21][22] This inhibition can occur through the modulation of upstream regulators such as Toll-like receptors (TLRs).[21][23]

cluster_nfkb Quercetin's Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Quercetin Quercetin Quercetin->TLR4 inhibits Quercetin->IKK inhibits

Quercetin's modulation of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including ERK, p38, and JNK, is another critical regulator of inflammation. Quercetin can suppress the phosphorylation of these kinases, leading to a reduction in the production of inflammatory mediators.[24][25][26]

cluster_mapk Quercetin's Inhibition of the MAPK Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Quercetin Quercetin Quercetin->MAPKK inhibits Quercetin->MAPK inhibits

Quercetin's modulation of the MAPK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural relationship to quercetin suggests it may possess similar antioxidant and anti-inflammatory properties. The large glycosidic and caffeyl substitutions at the 3-position are likely to significantly impact its bioavailability and metabolic fate, which in turn will influence its overall activity. Further in vitro and in vivo studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent. This comparative guide provides a foundational understanding of the structure-activity relationships within this class of flavonoids, offering a valuable starting point for future research.

References

A Comparative Analysis of Natural Melanogenesis Promoters: Quercetin 3-Caffeylrobinobioside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe modulators of melanogenesis is a significant area of interest. This guide provides an objective comparison of Quercetin 3-Caffeylrobinobioside, a notable flavonoid, with other natural compounds that promote melanin (B1238610) production. The comparison is supported by experimental data on their efficacy and mechanisms of action.

Melanogenesis, the process of melanin synthesis, is a critical physiological mechanism for photoprotection against ultraviolet (UV) radiation. Dysregulation of this process can lead to various pigmentary disorders. While much research has focused on inhibitors of melanogenesis for hyperpigmentation, there is a growing interest in identifying and characterizing natural compounds that can stimulate melanin production for conditions like vitiligo or for cosmetic purposes. Among these, flavonoids have emerged as a promising class of compounds.

Quantitative Comparison of Melanogenesis Promoters

The following table summarizes the quantitative data on the melanogenic effects of this compound (also referred to as Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, and coded as CC7 in some studies) and other well-known natural flavonoids. The data is primarily derived from in vitro studies using B16 melanoma cells, a common model for melanogenesis research.

CompoundConcentrationCell LineMelanin Content (% of Control)Tyrosinase Activity (% of Control)Reference
This compound (CC7) 1 µMB16~120%~115%[1]
10 µMB16~150%~130%[1]
50 µMB16~180%~150%[1]
Apigenin (B1666066) 10 µMHEMCs180%Significant Increase[2]
Kaempferol (B1673270) 10 µMPIG1Concentration-dependent increaseConcentration-dependent increase[3][4]
Luteolin 10 µMB16F10Significant IncreaseSignificant Increase[5]
Genistein 2.5 µMB16Morphological changes indicative of differentiationNot specified[6]

HEMCs: Human Epidermal Melanocytes; PIG1: Normal human skin melanocytes. Data is approximated from graphical representations in the cited literature where exact percentages were not stated.

Experimental Protocols

The evaluation of melanogenesis promoters relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of the test compounds.

Melanin Content Assay

The melanin content in cultured cells is determined as previously described. After treatment with the test compounds for a specified period (e.g., 72 hours), the cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellets are then solubilized in 1 N NaOH at 80°C for 1 hour. The melanin content is quantified by measuring the absorbance of the supernatant at 475 nm using a spectrophotometer. The results are often normalized to the total protein content of the cells, which is determined using a standard protein assay like the Bradford assay.

Cellular Tyrosinase Activity Assay

Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Following treatment, cells are lysed with a buffer containing 1% Triton X-100. The cell lysates are then incubated with L-DOPA (2 mg/mL) at 37°C. The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals. The tyrosinase activity is calculated from the initial rate of the reaction and normalized to the total protein content.

Visualizing the Pathways and Processes

To better understand the experimental procedures and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_melanin_steps Melanin Assay Steps cluster_tyrosinase_steps Tyrosinase Assay Steps cluster_data_analysis Data Analysis start Seed B16F10 Cells incubation Incubate Overnight start->incubation treatment Treat with Compounds incubation->treatment melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay harvest Harvest & Wash Cells melanin_assay->harvest lyse_tyrosinase Lyse Cells tyrosinase_assay->lyse_tyrosinase lyse_melanin Solubilize in NaOH harvest->lyse_melanin measure_melanin Measure Absorbance at 475 nm lyse_melanin->measure_melanin analyze Normalize to Protein Content & Compare measure_melanin->analyze incubate_dopa Incubate with L-DOPA lyse_tyrosinase->incubate_dopa measure_dopachrome Measure Absorbance at 475 nm incubate_dopa->measure_dopachrome measure_dopachrome->analyze

Caption: Experimental workflow for evaluating melanogenesis promoters.

melanogenesis_pathway cluster_promoters Natural Promoters cluster_signaling Signaling Cascades cluster_transcription Transcription Factor cluster_enzymes Melanogenic Enzymes cluster_output Cellular Response QCR This compound MAPK MAPK Pathway (p38, JNK) QCR->MAPK Akt Akt/GSK3β/β-catenin Pathway QCR->Akt Other Other Flavonoids (e.g., Apigenin, Kaempferol) Other->MAPK MITF MITF MAPK->MITF Upregulation Akt->MITF Upregulation TYR Tyrosinase MITF->TYR Increased Expression TRP1 TRP-1 MITF->TRP1 Increased Expression TRP2 TRP-2 MITF->TRP2 Increased Expression Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Key signaling pathways in flavonoid-induced melanogenesis.

Mechanism of Action: A Deeper Dive

This compound (CC7) has been shown to exert its melanogenic effects by upregulating the phosphorylation of key signaling proteins, including p38 and c-Jun N-terminal kinase (JNK) within the MAPK pathway.[1][7][8] Concurrently, it activates the Akt/GSK3β/β-catenin signaling cascade.[1][7][8] The activation of these pathways converges on the upregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.[9] MITF, in turn, increases the expression of crucial melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[9] This concerted upregulation of enzymatic machinery leads to a significant increase in melanin synthesis.

Other flavonoids like apigenin and kaempferol are also known to promote melanogenesis, often through the modulation of similar signaling pathways, including the MAPK cascade.[2][3][4] However, the precise molecular targets and the potency of activation can vary between different flavonoid structures, leading to the observed differences in their melanogenic efficacy.

Conclusion

This compound stands out as a potent natural promoter of melanogenesis, demonstrating a significant, dose-dependent increase in both melanin content and tyrosinase activity in vitro. Its well-defined mechanism of action, involving the dual activation of the MAPK and Akt/GSK3β/β-catenin pathways, provides a solid foundation for its potential therapeutic or cosmetic applications. While other flavonoids such as apigenin and kaempferol also exhibit melanogenesis-promoting properties, the currently available quantitative data suggests that this compound is a particularly strong candidate for further investigation and development. This guide provides a foundational comparison to aid researchers and professionals in the selection and evaluation of natural compounds for the modulation of skin pigmentation.

References

A Comparative Purity Analysis of Synthesized Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside. The purity of newly synthesized compounds is a critical parameter in research and drug development, ensuring the reliability and reproducibility of experimental results. This document outlines the standard analytical techniques used for purity assessment, compares the typical purity of Quercetin 3-Caffeylrobinobioside with other common quercetin derivatives, and provides detailed experimental protocols.

Comparative Purity Data

The purity of synthesized flavonoids can vary depending on the synthetic route and purification methods employed. High-purity reference standards are crucial for accurate quantification and identification in experimental settings. The following table summarizes the typical purity of commercially available this compound and other related quercetin derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Analytical Method(s) Used for Purity Determination
This compoundC36H36O19772.7≥98%[1]HPLC, LC-MS, NMR
QuercetinC15H10O7302.24≥95% - ≥99%[2][3]HPLC, LC-MS, NMR[2][4][5]
Rutin (Quercetin-3-O-rutinoside)C27H30O16610.52≥95%HPLC, LC-MS[6][7]
Hyperoside (Quercetin-3-O-galactoside)C21H20O12464.38≥98%HPLC-MS/MS[6][7]
Isoquercitrin (Quercetin-3-O-glucoside)C21H20O12464.38≥97%HPLC[8]
Quercitrin (Quercetin-3-O-rhamnoside)C21H20O11448.38≥98%HPLC-MS/MS[6][7]

Experimental Protocols for Purity Analysis

Accurate determination of the purity of synthesized flavonoids like this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities.

  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.[2][9][10]

  • Column : A reversed-phase C18 column is typically employed for the separation of flavonoids.[2][9]

  • Mobile Phase : A gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[2][9][11] The specific gradient program should be optimized to achieve the best separation of the target compound from any impurities.

  • Detection : UV detection is typically set at the maximum absorbance wavelength of the flavonoid, which for quercetin and its derivatives is often around 254 nm and 370 nm.[10][11]

  • Quantification : Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the synthesized compound and its fragments.

  • Ionization : Electrospray ionization (ESI) is a common ionization technique for flavonoids, typically in negative ion mode.[7][12]

  • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or ion trap mass analyzers can be used.[12][13]

  • Data Analysis : The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (772.7 g/mol ).[1] The fragmentation pattern can also be analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of novel compounds.[14][15]

  • Spectra : 1H NMR and 13C NMR are the primary experiments conducted.[14][15] 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural confirmation.[14]

  • Sample Preparation : The synthesized compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Analysis : The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum should be consistent with the proposed structure of this compound. The 13C NMR spectrum should show the expected number of carbon signals.[14] The absence of significant impurity peaks indicates high purity.

Visualizing the Analysis Workflow and a Potential Biological Pathway

To further clarify the processes involved in purity analysis and the potential relevance of quercetin derivatives, the following diagrams are provided.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesized_Compound Synthesized Quercetin 3-Caffeylrobinobioside Purification Column Chromatography / Preparative HPLC Synthesized_Compound->Purification HPLC HPLC Analysis Purification->HPLC Purity Check LCMS LC-MS Analysis Purification->LCMS Molecular Weight Confirmation NMR NMR Spectroscopy Purification->NMR Structural Elucidation Purity_Data Purity & Structural Confirmation HPLC->Purity_Data LCMS->Purity_Data NMR->Purity_Data

A typical workflow for the purity analysis of a synthesized flavonoid.

Hypothetical_Signaling_Pathway cluster_cellular_location Cellular Compartments Quercetin_Derivative Quercetin Derivative Receptor Membrane Receptor Quercetin_Derivative->Receptor Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression Nuclear Translocation & DNA Binding Cellular_Response Cellular Response (e.g., Reduced Oxidative Stress) Gene_Expression->Cellular_Response

References

A Comparative Guide to the Biological Activity of Quercetin 3-Caffeylrobinobioside and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the flavonoid glycoside, Quercetin (B1663063) 3-Caffeylrobinobioside, and its aglycone, quercetin. Due to the limited availability of direct comparative experimental data for Quercetin 3-Caffeylrobinobioside, this document leverages data from closely related and well-studied quercetin glycosides, such as rutin (B1680289) (quercetin-3-O-rutinoside) and quercitrin (B1678633) (quercetin-3-O-rhamnoside), to provide a representative comparison. This approach allows for an informed understanding of the general structure-activity relationships between quercetin and its glycosidic forms.

Executive Summary

In vitro, the biological activity of quercetin, the aglycone, is generally more potent than its glycosidic forms. The presence of a sugar moiety, such as caffeylrobinobioside, can increase the molecule's polarity and steric hindrance, which may reduce its ability to interact with cellular targets and scavenge free radicals. However, glycosylation can improve the bioavailability and pharmacokinetic profile of quercetin in vivo, potentially leading to enhanced or comparable biological effects after metabolic conversion back to the aglycone. This guide will delve into a comparison of their antioxidant, anti-inflammatory, and anticancer activities, supported by available quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the antioxidant and anticancer activities of quercetin and its representative glycosides.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
QuercetinDPPH0.55[1]
Rutin (Quercetin-3-O-rutinoside)DPPH> 25[1][2]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 Value (µg/mL)Reference
QuercetinHeLa (Cervical Cancer)MTT29.49[3][4][5]
Quercitrin (Quercetin-3-O-rhamnoside)HeLa (Cervical Cancer)MTT46.67[3][4][5]
QuercetinHCT 116 (Colon Cancer)XTT~60 (at 200 µM)[6][7]
Rutin (Quercetin-3-O-rutinoside)HCT 116 (Colon Cancer)XTTLess cytotoxic than quercetin at the same dose[6][7]
QuercetinMCF-7 (Breast Cancer)MTT~40-200[8][9][10]

The MTT and XTT assays are colorimetric assays used to assess cell viability. A lower IC50 value indicates greater cytotoxicity towards cancer cells.

Table 3: Comparative Anti-inflammatory Activity

Compound/BlendCell LineMethodParameter MeasuredInhibitionConcentrationReference
SophorOx™ (Quercetin-Rutin Blend)RAW 264.7 MacrophagesELISATNF-α production~28.25%10 µM[11]
SophorOx™ (Quercetin-Rutin Blend)RAW 264.7 MacrophagesELISAIL-6 production~32.25%10 µM[11]
QuercetinHuman PBMCELISATNF-α productionDose-dependent inhibition-
QuercetinMurine Intestinal Epithelial CellsGene ExpressionTNF-induced gene expressionIC50 of 40-44 µM-

PBMC: Peripheral Blood Mononuclear Cells. ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the in vitro antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare various concentrations of the test compounds (quercetin and its glycosides) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (quercetin and its glycosides) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involved in the anti-inflammatory activity of quercetin and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFa TNF-α TLR4 TLR4 LPS->TLR4 TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Quercetin Quercetin Quercetin->IKK Inhibition Quercetin->NFkB_n Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (Allow Adhesion) seed_cells->incubate1 treat_cells Treat with Quercetin/ Glycoside Concentrations incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Formazan with Solubilizing Agent incubate3->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calculate Calculate Cell Viability and IC50 Value read_absorbance->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of Quercetin 3-Caffeylrobinobioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Quercetin 3-Caffeylrobinobioside as a hazardous chemical for disposal purposes. Do not dispose of down the drain or in regular solid waste. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Assessment and Precautionary Measures

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Segregation and Waste Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste: this compound" and include the date of first addition.

  • Liquid Waste:

    • This compound is often dissolved in solvents such as DMSO, Pyridine, Methanol, or Ethanol[3][4].

    • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • The label must identify all components of the solution (e.g., "Hazardous Waste: this compound in DMSO").

    • Crucially, do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.

Disposal Procedures: Step-by-Step

Step 1: Waste Identification and Labeling

  • Clearly identify all waste containing this compound.

  • Use standardized hazardous waste labels available from your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Management

  • Ensure all waste containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to neutralize or treat the chemical waste unless it is a specifically approved and documented laboratory procedure.

  • Provide the EHS department with an accurate description of the waste.

Step 4: Documentation

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled Hazardous) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous) segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs documentation Maintain Waste Log and Documentation contact_ehs->documentation end End: Professional Disposal by EHS documentation->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Regulatory and Safety Thresholds

ParameterGuidelineSource
Toxicity (related compound Quercetin) Acute Toxicity Category 3 (H301: Toxic if swallowed)[1][2]
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste or 1 quart of acutely toxic wasteUniversity of Pennsylvania
Waste Holding Time in SAA Up to 12 months (unless accumulation limits are met sooner)University of Pennsylvania

Experimental Protocols Referenced

This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. The disposal procedures are based on general best practices for laboratory chemical waste management.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for clarification and guidance.

References

Personal protective equipment for handling Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Quercetin 3-Caffeylrobinobioside in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper chemical management.

Hazard Identification and Precautions

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Quercetin, indicate potential hazards. Quercetin is classified as toxic if swallowed[1][2][3]. Therefore, it is crucial to handle this compound with a high degree of caution to avoid ingestion, inhalation, and contact with skin and eyes[4].

General Precautions:

  • Wash hands thoroughly after handling[1][4].

  • Avoid eating, drinking, or smoking in areas where the chemical is handled or stored[2][3].

  • Remove and wash contaminated clothing before reuse[4].

  • Ensure adequate ventilation in the work area[5].

  • Avoid the formation of dust and aerosols[5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to create a barrier between the researcher and the chemical[6]. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar powdered chemicals and hazardous drugs.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant gloves (double gloving recommended)Use powder-free nitrile or vinyl gloves. Thicker gloves generally offer better protection. Change gloves every 30-60 minutes or immediately if contaminated or damaged[7].
Eyes/Face Safety goggles and a face shieldSafety glasses with side shields are insufficient. Goggles provide primary eye protection, while a face shield offers broader protection against splashes[7].
Respiratory N95 or N100 respiratorA surgical mask is not sufficient. For handling powders that can become airborne, a particle-filtering respirator is necessary. For large spills, a chemical cartridge-type respirator may be required[7][8].
Body Laboratory coat or chemical-resistant gownA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, chemical-resistant gown is recommended. Ensure cuffs are tucked into gloves[7][8].
Feet Closed-toe shoesNon-slip soles are advisable to prevent falls in the laboratory environment[8].

Operational and Disposal Plans

Handling Procedure:

  • Preparation: Before handling, review the available safety information and ensure all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting: Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. Solvents may include DMSO, Pyridine, Methanol, and Ethanol[9].

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperatures are -20°C for long-term and 2-8°C for short-term storage[4][9].

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use appropriate absorbent pads.

  • Clean-up: Wearing full PPE, mechanically collect the spilled material and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations[1][3]. This compound should be treated as hazardous waste.

  • Unused Product: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and emptied containers should be placed in a sealed bag or container and disposed of as hazardous chemical waste[10]. Do not dispose of this chemical down the drain[3].

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating the essential safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS & Protocols prep2 Don Full PPE prep1->prep2 handle1 Weigh Powdered Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete storage1 Store in Tightly Sealed Container at -20°C or 2-8°C handle3->storage1 Store Remaining Compound clean2 Segregate Waste clean1->clean2 clean3 Dispose of Hazardous Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.